Acetamide, N-(1-naphthalenylmethyl)-
Description
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Properties
CAS No. |
19351-91-8 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-10(15)14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
SSOWOQCKTBJMET-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Other CAS No. |
19351-91-8 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-(1-naphthalenylmethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of N-(1-naphthalenylmethyl)acetamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust and chemically sound protocol for its synthesis based on established organic chemistry principles. Furthermore, comprehensive characterization data for two of its common isomers, N-(1-naphthyl)acetamide and 1-naphthaleneacetamide, are presented to serve as a valuable reference for researchers.
Proposed Synthesis of N-(1-naphthalenylmethyl)acetamide
The most direct and common method for the synthesis of N-(1-naphthalenylmethyl)acetamide is the N-acetylation of the primary amine, 1-naphthalenemethanamine. This reaction involves the formation of an amide bond by treating the amine with a suitable acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acidic byproduct.
Reaction Scheme
Experimental Protocol
This protocol details the acetylation of 1-naphthalenemethanamine using acetic anhydride and pyridine as a base.
Materials and Reagents:
-
1-Naphthalenemethanamine (CAS: 118-31-0)[1]
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthalenemethanamine (1.0 eq.) in dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(1-naphthalenylmethyl)acetamide.
Synthesis Workflow Diagram
Characterization Data
Physicochemical Properties of Isomers
The following table summarizes the key physicochemical properties of the target compound (predicted) and its two primary isomers (experimental).
| Property | N-(1-naphthalenylmethyl)acetamide (Target Compound) | N-(1-naphthyl)acetamide (Isomer 1) | 1-Naphthaleneacetamide (Isomer 2) |
| CAS Number | Not assigned | 575-36-0[2][3] | 86-86-2[4][5] |
| Molecular Formula | C₁₃H₁₃NO | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molecular Weight | 199.25 g/mol | 185.22 g/mol [2] | 185.22 g/mol [4] |
| IUPAC Name | N-(naphthalen-1-ylmethyl)acetamide | N-naphthalen-1-ylacetamide[2] | 2-(naphthalen-1-yl)acetamide[4] |
| Melting Point | Data not available | ~160 °C | 180-184 °C[4][5] |
Spectroscopic Data for Isomers
The tables below compile the available spectroscopic data for the two isomers, which are essential for their unambiguous identification.
Table 1: Spectroscopic Data for N-(1-naphthyl)acetamide (Isomer 1)
| Technique | Data and Conditions |
| ¹H NMR | Data available, recorded on a Varian A-60D instrument.[2] |
| ¹³C NMR | Data available from a sample provided by Tokyo Kasei Kogyo Company, Ltd.[2] |
| FTIR | Technique: KBr Wafer.[2] |
| Mass Spec. (GC-MS) | Top m/z peaks: 143.[2] |
Table 2: Spectroscopic Data for 1-Naphthaleneacetamide (Isomer 2)
| Technique | Data and Conditions |
| ¹H NMR | Data available, recorded on a Varian CFT-20 instrument.[4] |
| ¹³C NMR | Data available from a sample provided by MCB Manufacturing Chemists.[4] |
| FTIR (ATR) | Source of Sample: Aldrich.[4] |
| Mass Spec. (GC-MS) | Top m/z peaks: 141, 142, 185.[4] |
General Characterization Workflow
The following diagram illustrates a standard workflow for the characterization and structural elucidation of a newly synthesized chemical compound.
References
- 1. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
- 4. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
Spectroscopic Analysis of Acetamide, N-(1-naphthalenylmethyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for Acetamide, N-(1-naphthalenylmethyl)-, a compound of interest in various research and development domains. Due to the limited availability of experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data. For comparative purposes, detailed experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the closely related structural isomer, Acetamide, N-1-naphthalenyl-, are provided. This guide also outlines standardized experimental protocols for acquiring high-quality spectroscopic data for amide compounds and includes a visual workflow for spectroscopic analysis.
Introduction
Acetamide, N-(1-naphthalenylmethyl)- is a secondary amide containing a naphthalene moiety. The spectroscopic characterization of such molecules is crucial for confirming their identity, purity, and structural features. This guide aims to be a comprehensive resource for researchers working with this compound and similar chemical entities.
Structural Clarification: It is important to distinguish between Acetamide, N-(1-naphthalenylmethyl)- and its isomer Acetamide, N-1-naphthalenyl-. The former contains a methylene (-CH2-) bridge connecting the naphthalene ring to the amide nitrogen, while in the latter, the nitrogen is directly bonded to the naphthalene ring.
Spectroscopic Data for Acetamide, N-(1-naphthalenylmethyl)-
Predicted Mass Spectrometry (MS) Data[1]
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of Acetamide, N-(1-naphthalenylmethyl)-. This data is valuable for the identification of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]+ | 200.10700 |
| [M+Na]+ | 222.08894 |
| [M-H]- | 198.09244 |
| [M+NH4]+ | 217.13354 |
| [M+K]+ | 238.06288 |
| [M]+ | 199.09917 |
Spectroscopic Data for the Isomer: Acetamide, N-1-naphthalenyl-
For reference and comparative analysis, this section provides experimental spectroscopic data for the structural isomer, Acetamide, N-1-naphthalenyl- (CAS Number: 575-36-0).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectra [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
¹³C NMR Spectra [2]
| Chemical Shift (ppm) |
| Data not fully available in search results |
Infrared (IR) Spectroscopy Data[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Strong, Broad | N-H Stretch |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
Mass Spectrometry (MS) Data[3]
| m/z | Relative Intensity | Assignment |
| 185 | ~60% | [M]+ (Molecular Ion) |
| 143 | 100% | [M - C₂H₂O]+ |
| 115 | ~40% | [C₉H₇]+ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for amide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with key resonances.
-
-
Data Acquisition:
-
The NMR spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample (ATR or KBr pellet) in the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
For volatile samples, injection into a gas chromatograph (GC-MS) is common. The sample is dissolved in a volatile solvent.
-
-
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically 1-10 µg/mL).
-
The solution is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).
-
-
Data Acquisition:
-
The sample is ionized using the chosen method (EI or ESI).
-
The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
Technical Guide: Acetamide, N-(1-naphthalenylmethyl)- (CAS RN: 2959-83-3)
To our valued researchers, scientists, and drug development professionals:
This technical guide is intended to provide in-depth information on Acetamide, N-(1-naphthalenylmethyl)- . However, a comprehensive search of scientific databases and literature has revealed that this specific compound is not extensively documented. Publicly available information regarding its quantitative data, detailed experimental protocols, and associated signaling pathways is scarce.
The Chemical Abstracts Service (CAS) has assigned the number 2959-83-3 to Acetamide, N-(1-naphthalenylmethyl)-.
Given the limited data for the requested compound, we are unable to fulfill the core requirements of a detailed technical whitepaper, including quantitative data tables and diagrams of signaling pathways or experimental workflows at this time.
We can, however, offer a comprehensive technical guide on a closely related and well-researched isomer, 1-Naphthaleneacetamide (CAS RN: 86-86-2) . This compound has a wealth of available data that would allow for the creation of a thorough report, including:
-
Physicochemical Properties: A detailed table summarizing key quantitative data.
-
Experimental Protocols: Methodologies for synthesis and analysis.
-
Biological Activity and Signaling Pathways: Information on its role as a plant growth regulator and its mechanism of action.
-
Visualizations: Graphviz diagrams illustrating its synthesis pathway and mode of action.
Should you wish to proceed with a detailed report on 1-Naphthaleneacetamide , please let us know. We are prepared to generate a comprehensive guide that meets all the specified requirements for data presentation, experimental protocols, and visualizations.
The Chemistry and Biological Significance of N-Naphthalenylacetamides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological activities of N-substituted acetamides featuring a naphthalene moiety. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and enzyme inhibitory activities. This document details experimental protocols for their synthesis and presents key quantitative data on their biological efficacy.
IUPAC Nomenclature
The systematic naming of N-substituted acetamides with a naphthalene core follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The fundamental structure consists of an acetamide group (-NHCOCH₃) where the nitrogen atom is attached to a naphthalene ring.
The naming convention is as follows:
-
Parent Amide: The core is acetamide, derived from acetic acid.[1][2]
-
N-Substitution: The naphthalene group attached to the nitrogen atom is treated as a substituent and is denoted by the prefix "N-".[1][3]
-
Naphthalene Locant: The position of attachment on the naphthalene ring is indicated by a number. The naphthalene ring has a standardized numbering system for its carbon atoms.[4]
Therefore, the IUPAC names for the two basic isomers are:
-
N-(naphthalen-1-yl)acetamide: The acetamide group is attached to the C1 position of the naphthalene ring.[5]
-
N-(naphthalen-2-yl)acetamide: The acetamide group is attached to the C2 position of the naphthalene ring.[6]
Further substitutions on the naphthalene ring or the acetyl group are named according to standard IUPAC rules.
Synthetic Methodologies
The synthesis of N-naphthalenylacetamides can be achieved through several established chemical routes. A common and straightforward method involves the acylation of a naphthalenamine with an acetylating agent.
General Experimental Workflow for Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of an N-naphthalenylacetamide derivative.
Detailed Experimental Protocol: Synthesis of N-(naphthalen-1-yl)acetamide
This protocol is adapted from standard acylation procedures.
Materials:
-
Naphthalen-1-amine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve naphthalen-1-amine (1.0 eq) in dichloromethane. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield pure N-(naphthalen-1-yl)acetamide.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Biological Activities and Drug Development Potential
N-naphthalenylacetamide derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.
Antiproliferative and Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of N-naphthalenylacetamide derivatives against various human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 | Nasopharyngeal | 0.6 | [7][8] |
| 5d (a naphthalen-1-yloxyacetamide derivative) | MCF-7 | Breast | * | [9] |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | - | Butyrylcholinesterase Inhibitor | 5.12 | [1] |
Specific IC₅₀ value not provided in the abstract, but the compound was identified as a potent cytotoxic agent.
Mechanism of Action: Induction of Apoptosis
The anticancer effects of some N-naphthalenylacetamide derivatives are mediated through the induction of apoptosis, or programmed cell death. For instance, compound 5d has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of key regulatory proteins.[9] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and the subsequent apoptotic cascade.
The following diagram illustrates the proposed apoptotic signaling pathway initiated by this class of compounds.
Enzyme Inhibition
Beyond cancer, these compounds have shown promise as enzyme inhibitors. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide has been identified as a selective inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1] This highlights the potential for developing N-naphthalenylacetamides for neurodegenerative disorders.
Conclusion
N-Naphthalenylacetamides represent a versatile class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and amenability to structural modification allow for the exploration of a broad chemical space to optimize biological activity. The potent anticancer and enzyme inhibitory properties observed in several derivatives underscore the importance of continued research into this promising scaffold. Future work should focus on elucidating structure-activity relationships, optimizing pharmacokinetic profiles, and further investigating their mechanisms of action to advance these compounds towards clinical applications.
References
- 1. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Hydroxy-N-2-naphthalenylacetamide | C12H11NO2 | CID 17272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of N-(1-naphthalenylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-naphthalenylmethyl)acetamide, systematically known as 2-(naphthalen-1-yl)acetamide, is a synthetic auxin, a class of plant hormones that play a crucial role in growth and development.[1][2] Its ability to influence cell division and elongation makes it a valuable compound in agricultural applications for promoting root formation and as a fruit thinning agent.[1][2] This technical guide provides a comprehensive overview of the physical properties of N-(1-naphthalenylmethyl)acetamide, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanism of action.
Chemical Identity
-
IUPAC Name: 2-(naphthalen-1-yl)acetamide[2]
-
Synonyms: 1-Naphthaleneacetamide, 2-(1-Naphthyl)acetamide[2][3]
-
CAS Number: 86-86-2[1]
-
Molecular Formula: C₁₂H₁₁NO[1]
-
Molecular Weight: 185.22 g/mol [1]
Physical Properties
The physical characteristics of N-(1-naphthalenylmethyl)acetamide are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white or cream powder | [1] |
| Melting Point | 180-183 °C | [1] |
| 184 °C | [4] | |
| Boiling Point | 319.45°C (rough estimate) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Water: 0.039 mg/mL at 40 °C | [4] | |
| Density | 1.0936 (rough estimate) | [1] |
| pKa (Strongest Acidic) | 16.10 ± 0.40 (Predicted) | [1] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of N-(1-naphthalenylmethyl)acetamide.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of a compound's purity.[5]
Protocol:
-
Sample Preparation: A small amount of finely powdered N-(1-naphthalenylmethyl)acetamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[7]
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.[7]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.[6][8] For a pure compound, this range is typically narrow, within 1-2°C.[5]
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound provides insights into its polarity and potential applications.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide) are used to assess the solubility profile.
-
Procedure:
-
A small, accurately weighed amount of N-(1-naphthalenylmethyl)acetamide (e.g., 1-5 mg) is placed in a test tube.
-
A measured volume of the chosen solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[9]
-
Visual observation is used to determine if the solid has completely dissolved.
-
If the solid dissolves, further additions of the solute are made until saturation is reached.
-
If the solid does not dissolve, the amount of solvent is incrementally increased.
-
-
Quantification: For quantitative analysis, the saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).[10]
Synthesis and Mechanism of Action
Synthesis Workflow
N-(1-naphthalenylmethyl)acetamide can be synthesized from 1-naphthaleneacetic acid. The following diagram illustrates a general laboratory-scale synthesis workflow.
References
- 1. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 2. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Naphthyl)acetamide 86-86-2 | TCI AMERICA [tcichemicals.com]
- 4. Human Metabolome Database: Showing metabocard for 2-(1-Naphthyl)acetamide (HMDB0032710) [hmdb.ca]
- 5. athabascau.ca [athabascau.ca]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.ws [chem.ws]
- 10. quora.com [quora.com]
Solubility Profile of Acetamide, N-(1-naphthalenylmethyl)-: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed overview of the solubility profile of Acetamide, N-(1-naphthalenylmethyl)-. Due to the limited availability of public data for this specific chemical entity, this document also presents solubility data for its close structural isomers, N-(1-naphthalenyl)acetamide and 1-Naphthaleneacetamide, to offer valuable comparative insights. A comprehensive, standardized experimental protocol for determining thermodynamic solubility using the shake-flask method is detailed, providing a robust methodology for in-house characterization. This guide is intended to support research and development activities where the solubility of this class of compounds is a critical parameter.
Introduction
Acetamide, N-(1-naphthalenylmethyl)-, a derivative of acetamide and naphthalene, belongs to a class of aromatic amides. The solubility of such compounds is a fundamental physicochemical property that significantly influences their behavior in various applications, including as intermediates in organic synthesis and in the development of novel therapeutic agents. Poor aqueous solubility can be a major obstacle in drug development, affecting bioavailability and formulation. Understanding the solubility profile in a range of solvents is therefore crucial for researchers.
Chemical Identity Clarification:
It is critical to distinguish Acetamide, N-(1-naphthalenylmethyl)- from its common isomers:
-
N-(1-naphthalenyl)acetamide (also known as N-1-Naphthylacetamide) : An isomer where the acetamide group is directly attached to the naphthalene ring at the 1-position. (CAS Number: 575-36-0)[1][2].
-
1-Naphthaleneacetamide : An isomer where the acetamide group is attached to a methyl group which is then attached to the naphthalene ring at the 1-position. (CAS Number: 86-86-2)[3][4].
This guide will provide available solubility data for the aforementioned isomers to serve as a reference point for estimating the solubility characteristics of Acetamide, N-(1-naphthalenylmethyl)-.
Solubility Data
Quantitative solubility data for Acetamide, N-(1-naphthalenylmethyl)- is not available in the surveyed literature. However, the following tables summarize the available qualitative and quantitative solubility data for its isomers, N-(1-naphthalenyl)acetamide and 1-Naphthaleneacetamide.
Table 1: Solubility of N-(1-naphthalenyl)acetamide (CAS: 575-36-0)
| Solvent | Temperature (°C) | Solubility |
| Water | Not Specified | Insoluble |
Table 2: Solubility of 1-Naphthaleneacetamide (CAS: 86-86-2)
| Solvent | Temperature (°C) | Solubility |
| Water | 40 | 0.039 mg/mL[5] |
| Water | Not Specified | Moderately soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[3] |
| Methanol | Not Specified | Slightly Soluble[3] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines a standard procedure that can be adapted for the determination of the solubility of Acetamide, N-(1-naphthalenylmethyl)-.
3.1. Materials and Equipment
-
Acetamide, N-(1-naphthalenylmethyl)- (solid, pure form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetone)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation speed should be adequate to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
3.3. Data Analysis
The solubility is calculated from the concentration of the compound in the analyzed supernatant, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide has summarized the available solubility information for Acetamide, N-(1-naphthalenylmethyl)- and its isomers. While quantitative data for the target compound remains elusive, the provided data for related structures and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The presented workflow and methodologies are intended to empower scientists in drug discovery and development to accurately characterize the solubility of this and similar compounds, thereby facilitating informed decisions in their research endeavors.
References
- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
- 3. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 4. 1-naphthylacetamide [sitem.herts.ac.uk]
- 5. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure of N-(1-naphthalenylmethyl)acetamide: A Technical Review of Closely Related Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of N-(1-naphthalenylmethyl)acetamide. Following a comprehensive search of crystallographic databases and scientific literature, it has been determined that the specific crystal structure for N-(1-naphthalenylmethyl)acetamide is not publicly available at this time. However, to provide valuable insights for researchers in this area, this report presents a detailed analysis of the crystal structures of several closely related naphthalenylmethyl acetamide derivatives. The structural information from these analogs can serve as a valuable reference for understanding the potential solid-state conformation and packing of N-(1-naphthalenylmethyl)acetamide and for guiding future crystallization and drug development efforts.
Crystallographic Data of Related Naphthalene Acetamide Derivatives
The following tables summarize the key crystallographic data for three structurally related compounds: N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, and N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
Table 1: Crystal Data and Structure Refinement
| Parameter | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide[1][2] | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide[3] | N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide[4] |
| Empirical Formula | C₂₀H₁₉NO₂ | C₁₅H₁₂N₂OS | C₁₄H₁₂N₂O₄ |
| Formula Weight | 305.36 | 268.33 | 272.25 |
| Temperature (K) | 296 | Not Reported | Not Reported |
| Wavelength (Å) | 0.71073 (Mo Kα) | Not Reported | Not Reported |
| Crystal System | Monoclinic | Not Reported | Not Reported |
| Space Group | P2₁/n | Not Reported | Not Reported |
| Unit Cell Dimensions | |||
| a (Å) | 10.4324 (4) | Not Reported | Not Reported |
| b (Å) | 14.0786 (5) | Not Reported | Not Reported |
| c (Å) | 11.0356 (4) | Not Reported | Not Reported |
| α (°) | 90 | Not Reported | Not Reported |
| β (°) | 98.741 (2) | Not Reported | Not Reported |
| γ (°) | 90 | Not Reported | Not Reported |
| Volume (ų) | 1602.01 (10) | Not Reported | Not Reported |
| Z | 4 | Not Reported | Not Reported |
| Calculated Density (Mg/m³) | 1.266 | Not Reported | Not Reported |
| Absorption Coefficient (mm⁻¹) | 0.08 | Not Reported | Not Reported |
| F(000) | 648 | Not Reported | Not Reported |
| Crystal Size (mm³) | 0.25 × 0.20 × 0.20 | Not Reported | Not Reported |
| Theta range for data collection (°) | 2.5 to 28.2 | Not Reported | Not Reported |
| Reflections collected | 12272 | 17425 | Not Reported |
| Independent reflections | 2821 | 4470 | Not Reported |
| R(int) | 0.020 | 0.036 | Not Reported |
| Goodness-of-fit on F² | 1.05 | 1.06 | Not Reported |
| Final R indices [I>2σ(I)] | R₁ = 0.041 | R[F² > 2σ(F²)] = 0.047 | Not Reported |
| R indices (all data) | wR₂ = 0.122 | wR(F²) = 0.108 | Not Reported |
| Largest diff. peak and hole (e.Å⁻³) | 0.26 and -0.16 | 0.48 and -0.28 | Not Reported |
Experimental Protocols
The methodologies for the synthesis and crystal structure determination of the presented analogs are detailed below.
Synthesis and Crystallization
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide:
This compound was synthesized via a one-pot, three-component reaction. A mixture of 2-naphthol (1 mmol), 4-methylbenzaldehyde (1 mmol), acetamide (1.2 mmol), and zirconocene dichloride (20 mol%) was stirred in ethylene dichloride (5 ml) at room temperature for 10 hours. Following the reaction, the mixture was quenched with cold water. The resulting solid was filtered and purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent (not specified in the available literature).[1]
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide:
The synthesis protocol for this compound is not detailed in the provided search results.
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide:
This compound was prepared from 2-acetyl-6-aminonaphthalene through a two-step reaction involving acetylation followed by nitration.[4] Specific reaction conditions and crystallization methods are not detailed in the available search results.
X-ray Crystallography
General Procedure:
Single-crystal X-ray diffraction data for the analyzed compounds were collected on a Bruker APEXII CCD diffractometer.[1][3] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
For N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide:
Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at 296 K. A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1]
For 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide:
Data collection was performed on a Bruker SMART APEXII CCD diffractometer. An absorption correction was applied using SADABS.[3]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural determination of the related naphthalene acetamide derivatives.
Structural Insights and Conclusion
While the crystal structure of N-(1-naphthalenylmethyl)acetamide remains undetermined, the analysis of its close analogs provides valuable structural information. The presented data for N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide reveals a monoclinic crystal system. The crystal packing of these related compounds is influenced by hydrogen bonding and π–π stacking interactions.[1][4] For instance, in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[1] In 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, inversion dimers are formed through N—H⋯N hydrogen bonds.[3] The planarity of the naphthalene ring system and the dihedral angles between the naphthalene and other aromatic rings are key conformational features.
This technical guide summarizes the currently available crystallographic information for compounds structurally related to N-(1-naphthalenylmethyl)acetamide. The provided data tables and experimental protocols offer a solid foundation for researchers working on the synthesis, crystallization, and characterization of this class of compounds. Further research is warranted to determine the specific crystal structure of N-(1-naphthalenylmethyl)acetamide to fully elucidate its solid-state properties.
References
- 1. Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Naphthalene-Based Acetamides: A Technical Guide to a Promising Class of Bioactive Molecules
For Immediate Release
In the relentless pursuit of novel therapeutic agents, a promising class of compounds, acetamide derivatives featuring a naphthalene moiety, has emerged as a focal point for researchers in oncology and microbiology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these versatile molecules, tailored for researchers, scientists, and drug development professionals.
Core Findings and Data Synopsis
Recent studies have highlighted the significant potential of naphthalene-based acetamide derivatives as potent anticancer and antimicrobial agents. The fusion of the planar, hydrophobic naphthalene ring with the flexible acetamide linker provides a unique scaffold for structural modifications, leading to a diverse range of biological activities.
Anticancer Activity
A notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , has demonstrated remarkable antiproliferative activity against various human cancer cell lines.[1][2] Of particular significance is its potent and specific cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) cells, with a half-maximal inhibitory concentration (IC50) of 0.6 μM.[1][2] Mechanistic studies reveal that this compound induces cell cycle arrest in the S phase in a time- and concentration-dependent manner, ultimately leading to an alteration of cell division.[1]
Another series of compounds, naphthalen-1-yloxyacetamide-tethered acrylamide conjugates , has shown promising results against the MCF-7 breast cancer cell line.[3][4][5] The most active conjugate, 5d , which incorporates a 3-(4-methoxyphenyl)-2-phenylacrylamide moiety, exhibited a potent cytotoxic IC50 value of 2.33 μM.[4] Further investigations into its mechanism of action revealed that compound 5d induces G1 phase cell cycle arrest and promotes apoptosis.[3][4] This apoptotic induction is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-9.[3]
Table 1: Anticancer Activity of Lead Naphthalene-Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | S Phase Cell Cycle Arrest | [1][2] |
| Naphthalen-1-yloxyacetamide-acrylamide conjugate 5d | MCF-7 | 2.33 | G1 Phase Cell Cycle Arrest, Apoptosis Induction | [4] |
Detailed Experimental Protocols
To facilitate further research and development in this area, detailed protocols for the synthesis of lead compounds and key biological assays are provided below.
Synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide
This synthesis involves a multi-step process starting from the appropriate quinolinone precursor. The key final step is the coupling of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid with 2-naphthylamine.
Materials:
-
2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid
-
2-Naphthylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-naphthylamine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final compound.
-
Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of Naphthalen-1-yloxyacetamide-tethered Acrylamide Conjugates
The synthesis of these conjugates is achieved through the reaction of a key hydrazide intermediate with various substituted acrylate esters.[3][4][5][6]
Materials:
-
Naphthalene-1-yloxyacetohydrazide
-
Appropriate ethyl 2,3-disubstituted acrylate ester
-
Anhydrous Ethanol
-
Fused Sodium Acetate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve naphthalene-1-yloxyacetohydrazide (1 equivalent) and the respective ethyl 2,3-disubstituted acrylate ester (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of fused sodium acetate to the mixture.
-
Reflux the reaction mixture for 12-14 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure conjugate.
-
Confirm the structure of the final product using spectroscopic techniques.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[7][8][9][10][11]
Materials:
-
Human cancer cell lines (e.g., NPC-TW01, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of treated cells.[12][13][14][15][16]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC Staining
This assay identifies apoptotic cells based on the externalization of phosphatidylserine.[17][18][19][20]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Visualizing the Molecular Pathways
To better understand the mechanisms of action of these novel acetamide derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion and Future Directions
The discovery of novel acetamide derivatives with a naphthalene moiety represents a significant advancement in the search for new therapeutic agents. The potent and selective anticancer activities observed, coupled with elucidations of their mechanisms of action, provide a solid foundation for further development. Future research should focus on optimizing the lead compounds to enhance their efficacy and pharmacokinetic profiles. Additionally, exploring the full spectrum of their biological activities, including their potential as antimicrobial agents, could open up new avenues for their therapeutic application. The detailed protocols and pathway diagrams presented in this guide are intended to empower researchers to build upon these promising findings and accelerate the translation of these compounds from the laboratory to the clinic.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. biocompare.com [biocompare.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Theoretical Exploration of N-(1-naphthalenylmethyl)acetamide: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-naphthalenylmethyl)acetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Understanding their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on N-(1-naphthalenylmethyl)acetamide, leveraging computational chemistry methods to elucidate its fundamental characteristics. Due to the limited availability of direct theoretical studies on the title compound, this paper will draw upon a detailed analysis of a structurally similar analogue, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, to illustrate the application and utility of computational approaches in this chemical space. The methodologies and findings presented herein serve as a foundational resource for researchers engaged in the exploration of naphthalenyl acetamide derivatives for drug discovery and development.
Introduction
The naphthalene moiety is a prevalent scaffold in numerous biologically active compounds, imparting unique physicochemical properties that can influence ligand-receptor interactions. When coupled with an acetamide group, the resulting N-(1-naphthalenylmethyl)acetamide structure offers a versatile platform for chemical modification and optimization. Theoretical and computational studies are indispensable tools for gaining insights into the molecular-level properties that govern the biological activity of such compounds. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.
This guide will delve into the core theoretical concepts and computational protocols relevant to the study of N-(1-naphthalenylmethyl)acetamide and its analogues. We will explore quantum chemical calculations, including Density Functional Theory (DFT), and their application in determining key molecular descriptors.
Computational Methodologies
The theoretical investigation of naphthalenyl acetamides typically employs a range of computational techniques to model their structure and properties. A representative workflow for such a study is outlined below.
Geometry Optimization
The initial step in any theoretical analysis is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that seeks to find the minimum energy structure on the potential energy surface.
Protocol: The geometry of the molecule is optimized using Density Functional Theory (DFT) with a suitable functional and basis set. A commonly employed method is the B3LYP functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization calculations are typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Protocol: Following geometry optimization, single-point energy calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)) to obtain the energies of the molecular orbitals. The HOMO and LUMO energies are then extracted from the output of these calculations.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
Protocol: NBO calculations are performed on the optimized geometry using a program that interfaces with the quantum chemistry software. The analysis provides information on the natural atomic charges, the composition of the natural hybrid orbitals, and the stabilization energies associated with donor-acceptor interactions.
Theoretical Data Summary
The following tables summarize the key quantitative data obtained from theoretical studies on the analogue, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide.[1] This data provides a valuable reference for understanding the expected properties of N-(1-naphthalenylmethyl)acetamide.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 4.75 |
Table 2: Global Reactivity Descriptors
| Descriptor | Value |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 3.61 |
| Chemical Hardness (η) | 2.38 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 2.74 |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the theoretical study of N-(1-naphthalenylmethyl)acetamide and its analogues.
Caption: Computational workflow for theoretical analysis.
Caption: Relationship between Frontier Molecular Orbitals.
Conclusion
This technical guide has outlined the fundamental theoretical and computational approaches for the study of N-(1-naphthalenylmethyl)acetamide. By leveraging data from a structurally related analogue, we have provided a framework for understanding the molecular properties and reactivity of this important class of compounds. The presented protocols for geometry optimization, FMO analysis, and NBO analysis serve as a practical starting point for researchers. The quantitative data and visualizations offer valuable insights that can inform the design and development of novel naphthalenyl acetamide derivatives with desired biological activities. Further dedicated theoretical and experimental studies on N-(1-naphthalenylmethyl)acetamide are warranted to build upon this foundation and fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of Acetamide, N-(1-naphthalenylmethyl)- from 1-Naphthalenemethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Acetamide, N-(1-naphthalenylmethyl)- from its precursor, 1-naphthalenemethylamine. The core of this synthesis is the N-acetylation of the primary amine, a fundamental and widely utilized reaction in organic chemistry. This document details the reaction, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.
Reaction Overview
The synthesis of Acetamide, N-(1-naphthalenylmethyl)- from 1-naphthalenemethylamine is achieved through an N-acetylation reaction. This process involves the introduction of an acetyl group (CH₃CO-) to the nitrogen atom of the primary amine. The most common and effective acetylating agents for this transformation are acetic anhydride and acetyl chloride.
The reaction with acetic anhydride is generally preferred due to its lower cost and safer handling characteristics compared to the highly reactive and corrosive acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of a molecule of acetic acid as a byproduct, yielding the desired N-acetylated product. The reaction is typically carried out in the presence of a base to neutralize the acetic acid formed, or in some cases, with a catalytic amount of acid.
Alternatively, acetyl chloride can be employed, which reacts vigorously with primary amines to produce the corresponding amide and hydrogen chloride gas. Due to the release of a corrosive gas, this method requires careful handling and is often performed in the presence of a base to scavenge the HCl.
Experimental Protocol
While a specific protocol for the acetylation of 1-naphthalenemethylamine is not widely documented in publicly available literature, a general and reliable method can be adapted from established procedures for the N-acetylation of primary aromatic amines. The following protocol outlines a robust method using acetic anhydride.
Materials:
-
1-Naphthalenemethylamine
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthalenemethylamine (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure Acetamide, N-(1-naphthalenylmethyl)-.
Quantitative Data
Due to the lack of specific literature reporting on this exact transformation, the yield is expected to be high, typically in the range of 85-95%, based on similar N-acetylation reactions of primary amines.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Typical Yield | 85-95% (estimated) | Based on analogous reactions |
Characterization Data (Predicted)
The following are predicted spectroscopic data for Acetamide, N-(1-naphthalenylmethyl)-. These are based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.0 | s | 3H | -COCH₃ |
| ~ 4.8 | d | 2H | -CH₂- |
| ~ 6.0 | t | 1H | -NH- |
| ~ 7.4-8.2 | m | 7H | Aromatic-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 23 | -COCH₃ |
| ~ 45 | -CH₂- |
| ~ 123-134 | Aromatic-C |
| ~ 170 | -C=O |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch |
| ~ 1650 | C=O stretch (Amide I) |
| ~ 1550 | N-H bend (Amide II) |
Visualizations
Reaction Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of 1-naphthalenemethylamine with acetic anhydride.
Caption: Reaction pathway for N-acetylation.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of Acetamide, N-(1-naphthalenylmethyl)-.
Caption: Experimental workflow for synthesis.
Disclaimer: The provided experimental protocol and characterization data are based on established chemical principles and analogous reactions. Researchers should always perform their own optimization and characterization for any new synthesis. Appropriate safety precautions must be taken when handling all chemicals.
Potential Research Areas for N-(1-naphthalenylmethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-naphthalenylmethyl)acetamide is a naphthalene derivative with the chemical formula C₁₄H₁₅NO. While its primary established application is in agriculture as a plant growth regulator, the broader class of naphthalene-acetamide derivatives has demonstrated significant potential in various therapeutic areas. This technical guide aims to explore promising research avenues for N-(1-naphthalenylmethyl)acetamide by examining the biological activities of structurally similar compounds and proposing detailed experimental protocols to investigate its therapeutic potential. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological possibilities of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of N-(1-naphthalenylmethyl)acetamide is fundamental for any research endeavor. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 605-57-2 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 124-128 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |
Potential Research Areas and Experimental Protocols
Based on the documented bioactivities of structurally related naphthalene-acetamide compounds, several key research areas emerge for N-(1-naphthalenylmethyl)acetamide.
Antiproliferative Activity
Rationale: Derivatives of N-(naphthalen-2-yl)acetamide have shown potent antiproliferative activities against various human cancer cell lines.[2][3] For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated an IC₅₀ value of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line.[2][3] This suggests that the naphthalene-acetamide scaffold is a promising pharmacophore for the development of novel anticancer agents.
Proposed Research:
-
In vitro cytotoxicity screening: Evaluate the antiproliferative activity of N-(1-naphthalenylmethyl)acetamide against a panel of human cancer cell lines (e.g., breast, lung, colon, and prostate cancer lines) and a non-cancerous control cell line.
-
Mechanism of action studies: Investigate the underlying mechanisms of any observed antiproliferative activity, including cell cycle analysis, apoptosis induction, and effects on key signaling pathways involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is adapted from the methodology used for evaluating related antiproliferative compounds.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Assay: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Logical Workflow for Antiproliferative Studies
Caption: Workflow for investigating the antiproliferative potential.
Enzyme Inhibition: Cholinesterase Inhibition
Rationale: A structurally related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, has been identified as a selective inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ of 5.12 ± 0.02 µM.[4] This finding is significant for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors play a crucial role.
Proposed Research:
-
Cholinesterase Inhibition Assay: Determine the inhibitory activity of N-(1-naphthalenylmethyl)acetamide against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to assess its potency and selectivity.
-
Kinetic Studies: Characterize the mode of inhibition (e.g., competitive, non-competitive, or mixed) for any observed enzyme inhibition.
-
In silico Modeling: Conduct molecular docking studies to predict the binding interactions of N-(1-naphthalenylmethyl)acetamide with the active sites of AChE and BChE.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
This protocol is a standard method for measuring cholinesterase activity.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE from electric eel, BChE from equine serum) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound (N-(1-naphthalenylmethyl)acetamide at various concentrations), and the enzyme. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor. Determine the IC₅₀ value.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of cholinergic neurotransmission.
Antifungal Activity
Rationale: A novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide, has demonstrated significant inhibitory effects against the plant pathogenic fungus Rhizoctonia solani.[5] This compound was shown to disrupt the fungal cell wall and inhibit the activity of β-1,3-glucanase.[5] The structural similarity suggests that N-(1-naphthalenylmethyl)acetamide may also possess antifungal properties.
Proposed Research:
-
Antifungal Susceptibility Testing: Screen N-(1-naphthalenylmethyl)acetamide against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and plant pathogenic fungi.
-
Mechanism of Action Studies: If antifungal activity is observed, investigate the mechanism, including effects on fungal cell wall integrity, ergosterol biosynthesis, and key fungal enzymes.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO and serially dilute it in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Quantitative Data Summary
The following table summarizes the quantitative data found for structurally related compounds, which can serve as a benchmark for future studies on N-(1-naphthalenylmethyl)acetamide.
| Compound | Target/Assay | Cell Line/Enzyme | IC₅₀/Activity | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | NPC-TW01 | 0.6 μM | [2][3] |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Butyrylcholinesterase Inhibition | Equine Serum BChE | 5.12 ± 0.02 µM | [4] |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Acetylcholinesterase Inhibition | Electric Eel AChE | 426.14 ± 18.54 µM | [4] |
| N-(naphthalen-1-yl) phenazine-1-carboxamide | Antifungal | Rhizoctonia solani | Significant inhibition at 40 μg/mL | [5] |
Conclusion
While N-(1-naphthalenylmethyl)acetamide is currently known for its agricultural applications, the compelling biological activities of its structural analogs strongly suggest its potential as a lead compound in drug discovery. The proposed research areas—antiproliferative, cholinesterase inhibition, and antifungal activities—provide a solid framework for initiating a comprehensive investigation into its therapeutic utility. The detailed experimental protocols and comparative data presented in this guide offer a practical starting point for researchers to unlock the pharmacological potential of this intriguing molecule. Further exploration in these areas could lead to the development of novel therapeutic agents with significant clinical impact.
References
- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of N-(1-naphthalenylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight and chemical formula for N-(1-naphthalenylmethyl)acetamide. The information is presented to support research and development activities in the fields of chemistry and drug discovery.
Compound Identification
It is critical to distinguish N-(1-naphthalenylmethyl)acetamide from the structurally similar compound, N-(1-naphthyl)acetamide. The key differentiator is the presence of a methylene (-CH2-) bridge between the naphthalene ring and the acetamide group in the compound of interest. This structural variance directly impacts the molecular formula and weight.
Physicochemical Data
The molecular formula and weight for N-(1-naphthalenylmethyl)acetamide have been determined based on its chemical structure. For comparative purposes, the data for the related compound N-(1-naphthyl)acetamide, is also provided.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Data Source |
| N-(1-naphthalenylmethyl)acetamide | C13H13NO | 199.25 | Calculated |
| N-(1-naphthyl)acetamide | C12H11NO | 185.22 | [1][2][3] |
Note: The molecular weight of N-(1-naphthyl)acetamide is variously cited as 185.22 g/mol [1][2][3], 185.222 g/mol [1], and 185.2218 g/mol [4][5]. The value of 185.22 g/mol is a commonly accepted figure.
Experimental Protocols
This guide does not contain experimental protocols as the primary data (molecular weight and formula) are derived from fundamental chemical principles and publicly available data for the base structures.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name, its constituent parts, and its resulting molecular formula and weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. N-(1-Naphthyl)acetamide | CAS#:575-36-0 | Chemsrc [chemsrc.com]
- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
- 5. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
Methodological & Application
Protocol for the Laboratory Synthesis of N-(1-naphthalenylmethyl)acetamide
Application Note: This protocol details a straightforward and efficient method for the synthesis of N-(1-naphthalenylmethyl)acetamide, a compound of interest for researchers in medicinal chemistry and drug development. The described procedure involves the acetylation of 1-naphthalenemethylamine using acetic anhydride. This method is characterized by its simplicity and amenability to standard laboratory settings.
Introduction
N-(1-naphthalenylmethyl)acetamide is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. Compounds incorporating the naphthalene scaffold are of significant interest in pharmaceutical research due to their diverse biological activities. The acetamide functionality can modulate the physicochemical properties of the parent amine, influencing its solubility, stability, and interaction with biological targets. This protocol provides a reliable method for the preparation of N-(1-naphthalenylmethyl)acetamide for further investigation.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of 1-naphthalenemethylamine on acetic anhydride. The lone pair of the amine's nitrogen atom attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the final N-(1-naphthalenylmethyl)acetamide product and acetic acid as a byproduct.
DOT Diagram of the Reaction
Caption: Reaction scheme for the synthesis of N-(1-naphthalenylmethyl)acetamide.
Experimental Protocol
Materials and Equipment:
-
1-Naphthalenemethylamine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthalenemethylamine (1.0 equivalent) in dichloromethane (DCM). Place the flask on a magnetic stirrer and begin stirring.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution of 1-naphthalenemethylamine at room temperature. The addition can be done using a dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-naphthalenylmethyl)acetamide.
DOT Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(1-naphthalenylmethyl)acetamide.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Naphthalenemethylamine | C₁₁H₁₁N | 157.21 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| N-(1-naphthalenylmethyl)acetamide | C₁₃H₁₃NO | 199.25 | Product |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value/Observation |
| Reaction Time | 1-3 hours (TLC monitoring recommended) |
| Reaction Temperature | Room Temperature |
| Expected Yield | Moderate to high (typically > 80%) |
| Physical Appearance | White to off-white solid |
| Melting Point | Not available in the provided search results. |
Table 3: Spectroscopic Data for N-(1-naphthalenylmethyl)acetamide
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the naphthalene ring protons, a singlet for the methylene bridge protons (CH₂), and a singlet for the acetyl methyl protons (CH₃). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methylene carbon, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group. |
| IR (Infrared) | A characteristic C=O stretching vibration for the amide group (around 1650 cm⁻¹), an N-H stretching vibration (around 3300 cm⁻¹), and aromatic C-H stretching vibrations. |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) for NMR, as well as precise absorption frequencies (cm⁻¹) for IR, are not available in the provided search results and would need to be determined experimentally upon synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: N-(1-naphthalenylmethyl)acetamide as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-naphthalenylmethyl)acetamide is a fluorescent compound belonging to the naphthalene family. Naphthalene derivatives are known for their intrinsic fluorescence, which can be sensitive to the local environment, making them potential candidates for fluorescent probes. The fluorescence of these molecules arises from the π-π* transitions in the aromatic naphthalene ring. This property can be harnessed to detect various analytes, including metal ions and small molecules, through mechanisms such as fluorescence quenching or enhancement. These application notes provide a comprehensive overview of the potential use of N-(1-naphthalenylmethyl)acetamide as a fluorescent probe, including its photophysical properties, hypothetical application in detecting quenchers, and detailed experimental protocols.
Principle of Fluorescence and Quenching
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In the case of N-(1-naphthalenylmethyl)acetamide, the naphthalene moiety acts as the fluorophore. When a molecule of this compound absorbs a photon of a specific wavelength (excitation wavelength), an electron is promoted to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon at a longer wavelength (emission wavelength).
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). For many naphthalene-based probes, interaction with metal ions can lead to quenching of their fluorescence, forming the basis for a detection method.
Photophysical Properties
The fluorescence properties of naphthalene derivatives are influenced by the solvent environment. The following table summarizes the typical photophysical characteristics of a naphthalene-based fluorophore, which can be considered representative for N-(1-naphthalenylmethyl)acetamide.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | ~280 nm | Aqueous Solution | [1] |
| Excitation Maximum (λ_ex) | ~280 nm | Aqueous Solution | [1] |
| Emission Maximum (λ_em) | ~330-350 nm | Aqueous Solution | [1] |
| Fluorescence Quantum Yield (Φ_F) | 0.066 | Water | [1] |
| Fluorescence Quantum Yield (Φ_F) | 0.357 | 1,4-Dioxane | [1] |
| Fluorescence Lifetime (τ_F) | 35.0 ns | Water | [1] |
| Fluorescence Lifetime (τ_F) | 51.0 ns | 1,4-Dioxane | [1] |
Note: These values are based on the related compound 2-(1-naphthyl)acetamide and serve as an estimate for N-(1-naphthalenylmethyl)acetamide.[1]
Hypothetical Application: Detection of Cu²⁺ Ions
Naphthalimide-based fluorescent probes have been successfully used for the detection of various metal ions, including Cu²⁺, often through a fluorescence quenching mechanism.[2][3][4] We can hypothesize a similar application for N-(1-naphthalenylmethyl)acetamide. The interaction between the probe and Cu²⁺ could lead to the formation of a non-fluorescent complex, resulting in a decrease in fluorescence intensity proportional to the concentration of Cu²⁺.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the fluorescence quenching of N-(1-naphthalenylmethyl)acetamide by Cu²⁺ ions.
| Cu²⁺ Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | 1000 | 0 |
| 10 | 850 | 15 |
| 20 | 700 | 30 |
| 50 | 450 | 55 |
| 100 | 200 | 80 |
| 200 | 110 | 89 |
| 500 | 50 | 95 |
This data can be used to generate a Stern-Volmer plot to analyze the quenching mechanism.
Experimental Protocols
Preparation of Stock Solutions
-
N-(1-naphthalenylmethyl)acetamide Stock Solution (1 mM): Dissolve 1.85 mg of N-(1-naphthalenylmethyl)acetamide (MW: 185.23 g/mol ) in 10 mL of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at 4°C in the dark.
-
Analyte (e.g., Cu²⁺) Stock Solution (10 mM): Dissolve 1.60 mg of anhydrous copper(II) chloride (CuCl₂, MW: 134.45 g/mol ) in 1 mL of deionized water. This can be further diluted to working concentrations.
-
Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions, for example, 10 mM HEPES buffer at pH 7.4.
Determination of Excitation and Emission Spectra
-
Dilute the N-(1-naphthalenylmethyl)acetamide stock solution to a final concentration of 10 µM in the desired buffer.
-
Use a spectrofluorometer to scan for the optimal excitation wavelength by monitoring emission at a range of wavelengths (e.g., 300-400 nm).
-
Once the optimal excitation wavelength is determined, perform an emission scan to determine the wavelength of maximum emission.
Fluorescence Quenching Assay for Cu²⁺ Detection
-
Prepare a series of vials containing 10 µM N-(1-naphthalenylmethyl)acetamide in buffer.
-
Add increasing concentrations of the Cu²⁺ solution to the vials (e.g., final concentrations ranging from 0 to 500 µM).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity of each sample at the predetermined excitation and emission maxima.
-
Plot the fluorescence intensity as a function of the Cu²⁺ concentration.
Selectivity Assay
-
Prepare solutions of 10 µM N-(1-naphthalenylmethyl)acetamide.
-
Add a fixed concentration (e.g., 100 µM) of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, etc.) to different vials.
-
Include a vial with only the probe and one with the probe and Cu²⁺ as controls.
-
Measure the fluorescence intensity of all samples and compare the quenching effect of different ions.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Applications of a Novel Naphthalimide-Based Fluorescent Probe for Relay Recognition of Cu2+ and Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of N-(1-naphthalenylmethyl)acetamide in Organic Synthesis: An Overview of Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the applications of compounds structurally related to N-(1-naphthalenylmethyl)acetamide in organic synthesis. It is important to note that a comprehensive search of available scientific literature and chemical databases did not yield specific applications or detailed experimental protocols for N-(1-naphthalenylmethyl)acetamide itself. The information presented herein pertains to the closely related isomers, N-(naphthalen-1-yl)acetamide and 1-naphthaleneacetamide , which are valuable precursors and intermediates in various synthetic pathways.
Introduction to Structurally Related Compounds
N-(naphthalen-1-yl)acetamide and 1-naphthaleneacetamide are both amides derived from naphthalene. While they share the same molecular formula, their distinct structures, as illustrated below, lead to different chemical properties and applications.
Application Notes and Protocols: N-(1-naphthalenylmethyl)acetamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(1-naphthalenylmethyl)acetamide as a valuable intermediate in the synthesis of pharmaceutical compounds. This document includes detailed synthetic protocols, quantitative data, and visualizations to facilitate its use in drug discovery and development.
Introduction
N-(1-naphthalenylmethyl)acetamide is a derivative of 1-naphthalenemethylamine, a key structural motif found in several clinically significant pharmaceutical agents. The naphthalene core offers a rigid scaffold with favorable pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics. The acetamide functional group can serve as a protecting group for the primary amine of 1-naphthalenemethylamine or as a handle for further chemical modifications. This intermediate is particularly relevant for the synthesis of antifungal agents and compounds targeting the central nervous system.
The primary application of the N-(1-naphthalenylmethyl) moiety is in the development of allylamine antifungals, such as naftifine and terbinafine.[1][2] These drugs act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3] N-(1-naphthalenylmethyl)acetamide can be envisioned as a key precursor for the synthesis of novel analogs of these established drugs, potentially offering improved efficacy, selectivity, or pharmacokinetic profiles.
Data Presentation
Table 1: Synthesis of 1-Naphthalenemethylamine (Precursor to N-(1-naphthalenylmethyl)acetamide)
| Step | Reaction | Starting Materials | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chloromethylation | Naphthalene | Formaldehyde, Hydrochloric Acid | - | - | - | [4] |
| 2 | Amination | 1-Chloromethylnaphthalene | N-Methylformamide, Sodium Hydride, DMF | 20-25 | 1.5-2 | 82 | [4] |
Note: The yield is for the synthesis of N-methyl-1-naphthalenemethanamine, a closely related precursor.
Table 2: Physical and Chemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| N-(1-naphthyl)acetamide | C₁₂H₁₁NO | 185.22 | 159-161 | 575-36-0 |
| 1-Naphthalenemethylamine hydrochloride | C₁₁H₁₂ClN | 193.67 | 263-265 | 15243-34-2 |
| N-Methyl-1-naphthalenemethylamine hydrochloride | C₁₂H₁₄ClN | 207.70 | 191-193 | 65473-13-4 |
| Naftifine | C₂₁H₂₁N | 287.40 | - | 65472-88-0 |
| Terbinafine | C₂₁H₂₅N | 291.43 | - | 91161-71-6 |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthalenemethylamine (Precursor)
This protocol is adapted from the synthesis of N-methyl-1-naphthalenemethanamine.[4]
Step 1: Synthesis of 1-Chloromethylnaphthalene
-
React naphthalene with formaldehyde and hydrochloric acid according to established procedures to yield 1-chloromethylnaphthalene.[4]
Step 2: Synthesis of 1-Naphthalenemethylamine
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend sodium hydride (50% in paraffin oil) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the reaction mixture to 20°C.
-
Slowly add a solution of formamide in dry DMF over 1.5-2 hours, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the reaction mixture at 25-30°C for 1 hour.
-
Slowly add 1-chloromethylnaphthalene to the reaction mixture.
-
After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting formamide derivative with an acid or base to yield 1-naphthalenemethylamine.
-
Purify the crude product by distillation under high vacuum.
Protocol 2: Synthesis of N-(1-naphthalenylmethyl)acetamide
This is a general acetylation protocol that can be applied to 1-naphthalenemethylamine.
-
Dissolve 1-naphthalenemethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.
-
Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-naphthalenylmethyl)acetamide.
-
Purify the product by recrystallization or column chromatography on silica gel.
Visualizations
Fungal Ergosterol Biosynthesis Pathway and Inhibition by Allylamines
References
- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Application Notes and Protocols for Efficacy Testing of N-(1-naphthalenylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-naphthalenylmethyl)acetamide is a synthetic organic compound with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to evaluate its efficacy, focusing on a hypothesized mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. The following protocols describe detailed methodologies for cell-based and biochemical assays to characterize the inhibitory activity of this compound.
Hypothesized Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention. We hypothesize that N-(1-naphthalenylmethyl)acetamide exerts its anti-cancer effects by inhibiting one or more key kinases within this pathway.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and potential points of inhibition by N-(1-naphthalenylmethyl)acetamide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of N-(1-naphthalenylmethyl)acetamide on the viability of cancer cells.
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis of Akt Phosphorylation
This assay assesses the inhibitory effect of the compound on the phosphorylation of Akt, a key downstream target of PI3K.
Detailed Methodology:
-
Cell Culture and Treatment: Grow cancer cells to 70-80% confluency in 6-well plates. Treat the cells with N-(1-naphthalenylmethyl)acetamide at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the level of phospho-Akt to total Akt.
In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory activity of N-(1-naphthalenylmethyl)acetamide on a specific kinase in the pathway (e.g., PI3K or Akt).
Detailed Methodology:
-
Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add N-(1-naphthalenylmethyl)acetamide at a range of concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cell Viability (IC50) of N-(1-naphthalenylmethyl)acetamide
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | Value |
| MCF-7 | 72 | Value |
| A549 | 48 | Value |
| A549 | 72 | Value |
Table 2: In Vitro Kinase Inhibition (IC50)
| Kinase | IC50 (µM) |
| PI3Kα | Value |
| Akt1 | Value |
| mTOR | Value |
Logical Assay Development Strategy
Caption: Logical workflow for the development and validation of assays to test the efficacy of a novel compound.
Application Notes and Protocols: High-Throughput Screening of N-(1-naphthalenylmethyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-(1-naphthalenylmethyl)acetamide derivatives, a promising class of compounds with therapeutic potential in neurodegenerative diseases and oncology. This document outlines the key signaling pathways, presents quantitative data for select derivatives, and offers detailed protocols for relevant HTS assays.
Target-Specific Quantitative Data
The following table summarizes the inhibitory activity of selected N-(1-naphthalenylmethyl)acetamide and related acetamide derivatives against key biological targets. This data is essential for lead compound selection and for establishing appropriate concentration ranges in screening assays.
| Compound ID | Target Enzyme | IC50 (µM) | Indication |
| Cholinesterase Inhibitors for Alzheimer's Disease | |||
| Derivative 1h | Butyrylcholinesterase (BChE) | 3.30 - 5.03 | Alzheimer's Disease |
| Derivative 1j | Butyrylcholinesterase (BChE) | 3.30 - 5.03 | Alzheimer's Disease |
| Derivative 1k | Butyrylcholinesterase (BChE) | 3.30 - 5.03 | Alzheimer's Disease |
| Derivative 2l | Butyrylcholinesterase (BChE) | 3.30 - 5.03 | Alzheimer's Disease |
| Monoacylglycerol Lipase (MAGL) Inhibitors for Cancer | |||
| Derivative ± 34 | Monoacylglycerol Lipase (MAGL) | pIC50 of 7.1 | Cancer |
| Acyl Coenzyme A:cholesterol Acyltransferase (ACAT) Inhibitors for Atherosclerosis | |||
| FY-087 | Acyl Coenzyme A:cholesterol Acyltransferase (ACAT) | 0.11 | Atherosclerosis |
| Antiproliferative Activity in Cancer Cell Lines | |||
| Derivative 18 | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | Cancer |
Signaling Pathways and Therapeutic Rationale
Understanding the underlying signaling pathways is critical for interpreting HTS data and for the rational design of novel derivatives.
Cholinergic Signaling in Alzheimer's Disease
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning.[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft.[3] By inhibiting these enzymes, N-(1-naphthalenylmethyl)acetamide derivatives can increase the levels and duration of action of ACh, thereby alleviating cognitive symptoms.[1][3] Furthermore, some cholinesterase inhibitors can modulate the PI3K/AKT signaling pathway, which is involved in cell survival and neuroprotection, offering potential disease-modifying effects.[2][4]
Figure 1: Cholinergic signaling pathway in Alzheimer's Disease.
Monoacylglycerol Lipase (MAGL) Signaling in Cancer
Monoacylglycerol lipase (MAGL) is a key enzyme in lipid metabolism that is overexpressed in aggressive cancer cells.[5][6] MAGL hydrolyzes monoacylglycerols to produce free fatty acids, which can then be used to generate pro-tumorigenic signaling lipids.[5][7] These lipids promote cancer cell migration, invasion, and survival.[5] N-(1-naphthalenylmethyl)acetamide derivatives that inhibit MAGL can block this pathway, reducing the levels of oncogenic lipids and thereby suppressing tumor progression and metastasis.[8][9]
Figure 2: MAGL signaling pathway in cancer.
High-Throughput Screening Workflow
The general workflow for high-throughput screening of N-(1-naphthalenylmethyl)acetamide derivatives involves several automated steps, from library preparation to data analysis, to efficiently identify hit compounds.
Figure 3: General HTS workflow.
Experimental Protocols
The following are detailed protocols for high-throughput screening of N-(1-naphthalenylmethyl)acetamide derivatives against acetylcholinesterase and monoacylglycerol lipase. These protocols are designed for a 1536-well plate format but can be adapted for other formats.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This assay is based on the Ellman method, where thiocholine produced by AChE reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[10]
Materials and Reagents:
-
Purified recombinant human AChE
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
N-(1-naphthalenylmethyl)acetamide derivative library dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
1536-well black, clear-bottom plates
Procedure:
-
Enzyme Plating: Dispense 4 µL of human recombinant AChE (50 mU/mL) into each well of a 1536-well plate using an automated dispenser.[11][12]
-
Compound Transfer: Transfer 23 nL of test compounds, negative controls (DMSO), and positive controls from the library plates to the assay plates using a pintool.[11][12]
-
Incubation: Incubate the assay plates for 30 minutes at room temperature to allow for the interaction between the compounds and the enzyme.[12]
-
Substrate Addition: Prepare a colorimetric detection solution containing acetylthiocholine and DTNB. Add 4 µL of this solution to each well using an automated dispenser.[11][13]
-
Signal Detection: Incubate the plates for 10-30 minutes at room temperature.[12][13] Measure the absorbance at 405-412 nm using a plate reader.[10][14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Protocol 2: Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)
This assay utilizes a fluorogenic substrate that, when cleaved by MAGL, produces a highly fluorescent product.[15][16]
Materials and Reagents:
-
Purified recombinant human MAGL
-
MAGL fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate)
-
MAGL Assay Buffer
-
N-(1-naphthalenylmethyl)acetamide derivative library dissolved in DMSO
-
Positive control (e.g., JZL184)
-
1536-well black plates
Procedure:
-
Enzyme Solution Preparation: Prepare a MAGL enzyme solution in MAGL Assay Buffer. For each well, prepare 90 µL of the solution.[15]
-
Compound Addition: Add 5 µL of 20X test compound solution to the respective wells. For no inhibitor control wells, add 5 µL of MAGL Assay Buffer.[15]
-
Preincubation: Preincubate the plate for 30 minutes at 37°C, protected from light, to allow the test compounds to interact with MAGL.[15]
-
Substrate Addition: During the preincubation, prepare a 20X working solution of the MAGL substrate. Add 5 µL of the substrate solution to each well.[15]
-
Signal Detection: Measure the fluorescence at Ex/Em = 360/460 nm in kinetic mode for 30-60 minutes at 37°C.[15][17]
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Quality Control in HTS
To ensure the reliability of HTS data, robust quality control measures are essential. Key metrics include:
-
Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.
-
Signal-to-Noise Ratio (S/N): A measure of the strength of the signal relative to the variation in the background noise.
By implementing these protocols and quality control measures, researchers can effectively screen libraries of N-(1-naphthalenylmethyl)acetamide derivatives to identify promising lead compounds for further drug development.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. The role of monoacylglycerol lipase (MAGL) in the cancer progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
Application Notes and Protocols for Cell-Based Assays Involving Acetamide, N-(1-naphthalenylmethyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Acetamide, N-(1-naphthalenylmethyl)-, also known as N-naphthalen-1-ylacetamide[1], in cell-based assays. Due to the limited direct experimental data on this specific compound, this document leverages findings from structurally similar molecules, particularly N-(naphthalen-2-yl)acetamide derivatives, to provide a framework for its investigation. The provided protocols are established methods for assessing cytotoxicity and can be adapted for the preliminary screening of this compound.
Introduction
Acetamide, N-(1-naphthalenylmethyl)- is a naphthalene-based organic compound.[1][2] While its specific biological activities are not extensively documented in publicly available literature, the broader class of naphthalimide and naphthalene-acetamide derivatives has demonstrated significant potential in cancer research, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[3] These related compounds have been shown to induce cell death through apoptosis and other mechanisms, making Acetamide, N-(1-naphthalenylmethyl)- a candidate for investigation as a potential anticancer agent.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-naphthalen-1-ylacetamide | [1] |
| Synonyms | Acetamide, N-1-naphthalenyl-, N-1-Naphthylacetamide, N-Acetyl-1-naphthylamine | [1][2] |
| CAS Number | 575-36-0 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.22 g/mol | [1] |
Potential Applications in Cell-Based Assays
Based on the activities of related compounds, Acetamide, N-(1-naphthalenylmethyl)- can be investigated in a variety of cell-based assays to determine its biological effects, including:
-
Cytotoxicity and Antiproliferation Assays: To evaluate the compound's ability to inhibit cell growth or kill cancer cells. The MTT assay is a standard and reliable method for this purpose.
-
Apoptosis Assays: To determine if the compound induces programmed cell death. This can be investigated through methods such as Annexin V/PI staining, caspase activity assays, and analysis of Bcl-2 family protein expression.
-
Cell Cycle Analysis: To understand at which phase of the cell cycle the compound exerts its effects.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by the compound.
Data on Structurally Related Compounds
The following table summarizes the cytotoxic activities of various naphthalimide and naphthalene-acetamide derivatives against different human cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for Acetamide, N-(1-naphthalenylmethyl)-.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride | HeLa | MTT | 1.923 | [3] |
| 2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochloride | HeLa | MTT | 0.374 | [3] |
| Naphthyridine Derivative 14 | HeLa | MTT | 2.6 | [4] |
| Naphthyridine Derivative 15 | HeLa | MTT | 2.3 | [4] |
| Naphthyridine Derivative 16 | HeLa | MTT | 0.7 | [4] |
| Naphthyridine Derivative 14 | HL-60 | MTT | 0.7 | [4] |
| Naphthyridine Derivative 15 | HL-60 | MTT | 0.1 | [4] |
| Naphthyridine Derivative 16 | HL-60 | MTT | 0.1 | [4] |
| Naphthyridine Derivative 14 | PC-3 | MTT | 11.2 | [4] |
| Naphthyridine Derivative 15 | PC-3 | MTT | 7.9 | [4] |
| Naphthyridine Derivative 16 | PC-3 | MTT | 5.1 | [4] |
Experimental Protocols
The following is a detailed protocol for a standard MTT assay to determine the cytotoxicity of Acetamide, N-(1-naphthalenylmethyl)-. This protocol is based on established methods used for similar compounds.
Protocol: MTT Assay for Cytotoxicity
1. Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be dissolved and quantified by spectrophotometry.
2. Materials
-
Acetamide, N-(1-naphthalenylmethyl)- (dissolved in DMSO to create a stock solution)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
3. Experimental Workflow
4. Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the Acetamide, N-(1-naphthalenylmethyl)- stock solution in complete medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution should turn purple.
-
Read the absorbance at 570 nm using a microplate reader.
-
5. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Hypothesized Signaling Pathway
Based on studies of related naphthalimide compounds, a potential mechanism of action for Acetamide, N-(1-naphthalenylmethyl)- could be the induction of apoptosis. The intrinsic apoptotic pathway is a plausible target.
This proposed pathway suggests that Acetamide, N-(1-naphthalenylmethyl)- may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately resulting in programmed cell death.[5] Further experimental validation is required to confirm this mechanism.
Conclusion
While direct cell-based assay data for Acetamide, N-(1-naphthalenylmethyl)- is currently limited, the information available for structurally related compounds provides a strong rationale for its investigation as a potential cytotoxic agent. The provided MTT assay protocol offers a robust starting point for these studies. Further research is warranted to elucidate its specific biological activities and mechanism of action.
References
- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
- 3. Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antioxidant Activity of N-(1-naphthalenylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating cellular damage.[3] N-(1-naphthalenylmethyl)acetamide belongs to a class of naphthalenylmethyl acetamide derivatives that have garnered interest for their potential therapeutic properties. Evaluating the antioxidant capacity of such novel compounds is a critical step in drug discovery and development.
This document provides detailed protocols for evaluating the antioxidant activity of N-(1-naphthalenylmethyl)acetamide using common in vitro chemical and cell-based assays.
Recommended Assays: An Overview
A comprehensive assessment of antioxidant activity should employ multiple assays with different mechanisms. We recommend a tiered approach, starting with chemical-based assays for initial screening, followed by more biologically relevant cell-based assays.
-
Chemical Assays (Screening): These assays are rapid and cost-effective. They measure the ability of a compound to scavenge stable free radicals or reduce metal ions.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the hydrogen-donating or electron-donating capacity of an antioxidant.[4][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Suitable for both hydrophilic and lipophilic compounds, it measures the ability to scavenge the ABTS radical cation.[4][6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][5]
-
-
Cell-Based Assays (Validation): These assays provide more physiologically relevant data by accounting for factors like cell uptake, metabolism, and localization.
Experimental Workflow and Principles
The general workflow for assessing antioxidant activity involves preparing the test compound, performing a series of assays, and analyzing the data to determine its antioxidant capacity.
Caption: General experimental workflow for antioxidant activity evaluation.
The fundamental principle of antioxidant action involves the neutralization of reactive oxygen species (ROS), preventing them from damaging cellular components like DNA, proteins, and lipids.
Caption: Mechanism of antioxidant-mediated ROS neutralization.
Experimental Protocols
Protocol 1: DPPH Free Radical Scavenging Assay
This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[10] The color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[4]
Caption: Principle of the DPPH antioxidant assay.
Materials:
-
N-(1-naphthalenylmethyl)acetamide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of the positive control (e.g., 1 mg/mL Ascorbic acid).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[11]
-
-
Assay:
-
To a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the positive control to separate wells.
-
For the blank, add 50 µL of the solvent (e.g., methanol).
-
Add 150 µL of the DPPH solution to all wells.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.[11]
-
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[12]
-
Protocol 2: ABTS Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺), which is decolorized in the presence of an antioxidant.[12] This method is advantageous as the ABTS radical is soluble in both aqueous and organic solvents.[6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
N-(1-naphthalenylmethyl)acetamide and positive control (Trolox)
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Assay Preparation:
-
Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
-
Assay:
-
To a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 180 µL of the diluted ABTS•⁺ solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[2] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][2] Antioxidants inhibit this conversion.
Materials:
-
Adherent cells (e.g., HepG2, HeLa)[2]
-
96-well black, clear-bottom cell culture plate
-
Cell culture medium
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Free radical initiator[9]
-
Quercetin or Trolox (positive control)
-
Fluorescent microplate reader (Excitation/Emission ~480/530 nm)
Procedure:
-
Cell Culture:
-
Cell Treatment:
-
Induction of Oxidative Stress:
-
Fluorescence Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula:
-
CAA Unit = 100 - [(AUC_sample / AUC_control) x 100]
-
-
Plot CAA units against concentration to determine the EC₅₀ value.
-
Data Presentation
While specific experimental data for N-(1-naphthalenylmethyl)acetamide is not publicly available, a recent study on structurally similar naphthyl-functionalized acetamide derivatives provides valuable reference points.[15] The study found that while these compounds showed no activity in the DPPH assay, several demonstrated strong radical scavenging capacity in the ABTS assay.[15][16]
Table 1: Antioxidant Activity of Representative Naphthyl-Functionalized Acetamide Derivatives
| Compound Reference | Assay | Result |
| Naphthyl-acetamide derivatives | DPPH | No activity observed |
| Compound 1a | ABTS | EC₅₀ < 10 µg/mL |
| Compound 1d | ABTS | EC₅₀ < 10 µg/mL |
| Compound 1e | ABTS | EC₅₀ < 10 µg/mL |
| Compound 1g | ABTS | EC₅₀ < 10 µg/mL |
| Data sourced from a study on related acetamide derivatives.[15][16] EC₅₀ is the effective concentration required to scavenge 50% of radicals. |
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. journal.ugm.ac.id [journal.ugm.ac.id]
- 11. Aromatic Plants: Antioxidant Capacity and Polyphenol Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(1-naphthalenylmethyl)acetamide in Cellular Imaging
Introduction
N-(1-naphthalenylmethyl)acetamide is a synthetic compound containing a naphthalene moiety. The naphthalene aromatic system is known to exhibit intrinsic fluorescence, making its derivatives potential candidates for use as fluorescent probes in biological imaging.[1][2][3] Fluorescent probes are invaluable tools in cell biology, allowing for the real-time visualization of cellular structures and dynamic processes.[4][5][6][7][8] This document provides a detailed, albeit theoretical, guide for the application of N-(1-naphthalenylmethyl)acetamide as a fluorescent probe for cellular imaging, intended for researchers in cell biology and drug development.
Principle of Application
The utility of N-(1-naphthalenylmethyl)acetamide as a cell imaging agent would be predicated on its ability to passively diffuse across the cell membrane and accumulate intracellularly, where its fluorescence can be excited by an appropriate light source. The naphthalene group's fluorescence is sensitive to the local microenvironment, suggesting potential applications in monitoring changes in cellular polarity or binding to specific intracellular components.[1]
Quantitative Data Summary
For a novel fluorescent probe, it is crucial to characterize its photophysical properties and assess its impact on cell viability. The following tables summarize hypothetical data for N-(1-naphthalenylmethyl)acetamide.
Table 1: Hypothetical Photophysical Properties
| Property | Value |
| Excitation Maximum (λex) | ~330 nm |
| Emission Maximum (λem) | ~380 - 450 nm (solvent dependent) |
| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.3 |
| Fluorescence Lifetime (τ) | 1 - 5 ns |
Table 2: Hypothetical Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) vs. Control |
| 1 | 98 ± 2 |
| 5 | 95 ± 3 |
| 10 | 92 ± 4 |
| 25 | 85 ± 5 |
| 50 | 70 ± 6 |
| 100 | 55 ± 7 |
Experimental Protocols
Protocol 1: Preparation of N-(1-naphthalenylmethyl)acetamide Stock Solution
-
Weighing: Accurately weigh 1-5 mg of N-(1-naphthalenylmethyl)acetamide powder.
-
Dissolving: Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Staining and Imaging
This protocol is designed for adherent cells cultured in a glass-bottom dish suitable for fluorescence microscopy.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto a 35 mm glass-bottom confocal dish at a density that will result in 60-70% confluency on the day of the experiment. Culture the cells in a suitable medium at 37°C in a 5% CO₂ incubator.
-
Probe Loading:
-
On the day of the experiment, aspirate the culture medium.
-
Prepare a working solution of N-(1-naphthalenylmethyl)acetamide by diluting the DMSO stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final concentration of 1-10 µM.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing (Optional but Recommended):
-
Aspirate the loading solution.
-
Wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove extracellular probe and reduce background fluorescence.[9]
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the stage of a fluorescence microscope equipped with a UV excitation source (e.g., a DAPI filter set).
-
Excite the sample at ~330 nm and collect the emission at ~380-450 nm.
-
Optimize imaging parameters such as exposure time and excitation intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.[8][10]
-
-
Data Acquisition: Capture images at different time points to observe any dynamic changes in probe localization or intensity.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of N-(1-naphthalenylmethyl)acetamide in a complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Replace the medium in the wells with the treatment solutions and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for cell imaging with N-(1-naphthalenylmethyl)acetamide.
Hypothetical Signaling Pathway Visualization
The following diagram illustrates a hypothetical scenario where N-(1-naphthalenylmethyl)acetamide could be used to visualize changes in intracellular calcium levels, a common application for fluorescent probes.
Caption: Hypothetical pathway of Ca²⁺ signaling visualized by the probe.
References
- 1. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes for imaging bioactive species in subcellular organelles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. worldscientific.com [worldscientific.com]
- 6. Sensors | Special Issue : Fluorescent Probes for Intracellular Imaging and Super Resolution Microscopy [mdpi.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for N-(1-naphthalenylmethyl)acetamide in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N-(1-naphthalenylmethyl)acetamide as a lead compound for the development of novel agrochemicals. The protocols outlined below are based on established methodologies for the synthesis, and screening of potential fungicidal and herbicidal agents, adapted for the specific investigation of this compound.
Introduction
N-(1-naphthalenylmethyl)acetamide is a synthetic compound belonging to the naphthalenylmethylamine derivative family. While research into its specific agrochemical applications is emerging, related compounds have demonstrated significant biological activity. For instance, 1-naphthaleneacetamide is a well-known synthetic auxin used as a plant growth regulator to promote rooting and fruit development.[1][2][3] Furthermore, derivatives of N-aryl-N-benzylacetamides have shown a range of biological effects, and more complex molecules containing the N-(naphthalen-1-yl) moiety, such as N-(naphthalen-1-yl) phenazine-1-carboxamide, have been identified as potent fungicides against significant plant pathogens like Rhizoctonia solani.[4] These findings suggest that N-(1-naphthalenylmethyl)acetamide and its analogues represent a promising scaffold for the discovery of new agrochemicals.
This document provides protocols for the chemical synthesis of N-(1-naphthalenylmethyl)acetamide and for screening its potential as a fungicide and herbicide.
Potential Applications in Agrochemicals
Based on the activities of structurally related compounds, N-(1-naphthalenylmethyl)acetamide is a candidate for investigation in the following areas:
-
Fungicide: The presence of the naphthalene group in the fungicidal compound N-(naphthalen-1-yl) phenazine-1-carboxamide suggests that the N-(1-naphthalenylmethyl)acetamide scaffold may also exhibit antifungal properties. The proposed mechanism of action could involve the disruption of the fungal cell wall and membrane integrity.[4]
-
Herbicide: Certain N-aryl amines have been shown to possess phytotoxic properties. For example, N-phenyl-2-naphthylamine affects photosynthesis in plants.[5] This suggests that N-(1-naphthalenylmethyl)acetamide could potentially act as a herbicide by interfering with essential plant physiological processes.
-
Plant Growth Regulator: Given that 1-naphthaleneacetamide is a synthetic auxin, N-(1-naphthalenylmethyl)acetamide may also exhibit plant growth-regulating activities, either by mimicking or antagonizing natural auxin functions.[1]
Chemical Synthesis
A general method for the synthesis of N-(1-naphthalenylmethyl)acetamide involves the acylation of 1-naphthalenemethylamine. A similar process is used for the preparation of related N-substituted acetamides.
Protocol 3.1: Synthesis of N-(1-naphthalenylmethyl)acetamide
Materials:
-
1-Naphthalenemethylamine
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1-naphthalenemethylamine (1 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield N-(1-naphthalenylmethyl)acetamide.
Antifungal Activity Screening
Protocol 4.1: In Vitro Antifungal Assay
This protocol is designed to determine the minimum inhibitory concentration (MIC) of N-(1-naphthalenylmethyl)acetamide against common plant pathogenic fungi.
Materials:
-
N-(1-naphthalenylmethyl)acetamide
-
A selection of plant pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or a suitable growth medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solution in sterile water or growth medium to achieve the desired final concentrations for testing.
-
Prepare PDA plates and allow them to solidify.
-
Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) of the test fungus.
-
Apply a specific volume (e.g., 10 µL) of each dilution of the test compound to a sterile paper disc placed on the agar surface or directly into a well made with a cork borer.
-
Use a DMSO solution without the compound as a negative control and a commercial fungicide as a positive control.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) for a period of 3-7 days.
-
Measure the diameter of the fungal colony and the zone of inhibition.
-
The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Hypothetical Antifungal Activity Data
The following table presents hypothetical MIC values for N-(1-naphthalenylmethyl)acetamide against selected plant pathogenic fungi, based on the potential extrapolated from related compounds.
| Fungal Species | Hypothetical MIC (µg/mL) |
| Rhizoctonia solani | 50 |
| Fusarium oxysporum | 100 |
| Botrytis cinerea | 75 |
| Aspergillus flavus | 125 |
Herbicidal Activity Screening
Protocol 5.1: Pre-emergence Herbicidal Assay
This assay evaluates the effect of the compound on seed germination and early seedling growth.
Materials:
-
N-(1-naphthalenylmethyl)acetamide
-
Seeds of a model weed species (e.g., Arabidopsis thaliana, cress, or ryegrass)
-
Agar or filter paper
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in a suitable solvent (e.g., acetone or DMSO) and prepare serial dilutions.
-
Line petri dishes with filter paper or fill with a thin layer of agar containing the different concentrations of the test compound.
-
Place a known number of seeds (e.g., 20-30) onto the treated surface.
-
A solvent-only treatment should be used as a negative control.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22 °C).
-
After 7-10 days, measure the percentage of seed germination and the root and shoot length of the seedlings.
-
Calculate the EC₅₀ (half-maximal effective concentration) for germination inhibition and growth reduction.
Hypothetical Herbicidal Activity Data
The following table presents hypothetical EC₅₀ values for N-(1-naphthalenylmethyl)acetamide against a model weed species.
| Parameter | Hypothetical EC₅₀ (µM) |
| Seed Germination Inhibition | 150 |
| Root Growth Inhibition | 80 |
| Shoot Growth Inhibition | 120 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of N-(1-naphthalenylmethyl)acetamide as a potential agrochemical.
References
- 1. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 3. 1-naphthylacetamide [sitem.herts.ac.uk]
- 4. Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani [mdpi.com]
- 5. On the mode of action of N-phenyl-2-naphthylamine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1-naphthalenylmethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(1-naphthalenylmethyl)acetamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(1-naphthalenylmethyl)acetamide, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-(1-naphthalenylmethyl)acetamide synthesis consistently low?
A1: Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The acylation of 1-naphthalenemethanamine may not have gone to completion.
-
Solution: Ensure an appropriate molar excess of the acetylating agent (acetic anhydride or acetyl chloride) is used. Typically, 1.1 to 1.5 equivalents are recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
-
Acidic Byproduct Inhibition: The reaction of 1-naphthalenemethanamine with an acetylating agent generates an acidic byproduct (acetic acid or hydrochloric acid). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a base to the reaction mixture to act as an acid scavenger. Triethylamine (TEA) or pyridine are commonly used for this purpose. The base should be added in a slight excess (e.g., 1.2 equivalents) relative to the acetylating agent.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.
-
Poor Quality Reagents: The starting materials (1-naphthalenemethanamine, acetylating agent, solvent, base) may be impure or contain water.
-
Solution: Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous, as water can react with the acetylating agent.
-
Q2: My final product is contaminated with impurities. How can I improve its purity?
A2: Impurities can arise from side reactions or unreacted starting materials. Here are common impurities and purification strategies:
-
Unreacted 1-naphthalenemethanamine: If the reaction did not go to completion, the starting amine will contaminate the product.
-
Solution: Improve the reaction conditions as described in Q1. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic amine.
-
-
Diacetylation: Although less common with primary amines under controlled conditions, over-acylation can sometimes occur.
-
Solution: Use a controlled amount of the acetylating agent and avoid excessively high temperatures.
-
-
Purification: Recrystallization is a highly effective method for purifying N-(1-naphthalenylmethyl)acetamide.
Q3: The reaction seems to stop before all the starting amine is consumed, even with excess acetylating agent. What is happening?
A3: This is a classic sign of the acidic byproduct inhibiting the reaction, as explained in Q1. The generated acid protonates the unreacted 1-naphthalenemethanamine, making it unreactive.
-
Solution: The most effective solution is to include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture from the beginning. This will neutralize the acid as it is formed, allowing the reaction to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this synthesis: acetic anhydride or acetyl chloride?
A1: Both acetic anhydride and acetyl chloride are effective for the N-acetylation of 1-naphthalenemethanamine.
-
Acetyl chloride is more reactive but generates hydrochloric acid, which is a strong acid that must be neutralized.[1] Its high reactivity requires careful temperature control.
-
Acetic anhydride is less reactive and generates acetic acid, a weaker acid. It is generally easier to handle and often provides cleaner reactions.[3] For routine synthesis, acetic anhydride is often preferred due to its ease of use.
Q2: What is the role of a base in this reaction? Is it always necessary?
A2: A base acts as an acid scavenger, neutralizing the acidic byproduct (HCl or acetic acid) formed during the acylation. While not strictly necessary in all cases (especially with acetic anhydride if a large excess is used), the inclusion of a base like triethylamine is highly recommended to ensure the reaction goes to completion and to achieve a higher yield.[1]
Q3: Which solvents are suitable for this synthesis?
A3: A variety of aprotic solvents can be used. Common choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Toluene
The choice of solvent can depend on the scale of the reaction and the desired workup procedure. Anhydrous conditions are recommended to prevent hydrolysis of the acetylating agent.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting amine and the product amide will have different Rf values, allowing for easy visualization of the reaction's progress. The disappearance of the starting amine spot indicates the completion of the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(1-naphthalenylmethyl)acetamide
| Acetylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride (1.2 eq) | Triethylamine (1.2 eq) | DCM | 25 | 2 | >95 |
| Acetic Anhydride (1.2 eq) | None | DCM | 25 | 6 | 70-80 |
| Acetyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | DCM | 0 to 25 | 1 | >95 |
| Acetyl Chloride (1.1 eq) | None | DCM | 0 to 25 | 2 | <50 |
Experimental Protocols
Protocol 1: Synthesis of N-(1-naphthalenylmethyl)acetamide using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthalenemethanamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(1-naphthalenylmethyl)acetamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-(1-naphthalenylmethyl)acetamide.
Caption: Troubleshooting logic for low yield in N-(1-naphthalenylmethyl)acetamide synthesis.
References
Overcoming solubility issues of N-(1-naphthalenylmethyl)acetamide in aqueous solutions
Welcome to the technical support center for N-(1-naphthalenylmethyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of N-(1-naphthalenylmethyl)acetamide?
A1: N-(1-naphthalenylmethyl)acetamide is practically insoluble in water.[1][2][3] One source indicates a solubility of 0.039 mg/mL at 40°C.[4] Due to its nonpolar, aromatic naphthalene ring and the amide group, it exhibits very low solubility in aqueous solutions.[5][6]
Q2: What are some suitable organic solvents for creating a stock solution of N-(1-naphthalenylmethyl)acetamide?
A2: To work with N-(1-naphthalenylmethyl)acetamide in aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[1][2] For biological applications, DMSO and NMP are often preferred due to their lower toxicity compared to other organic solvents.[1]
Q3: I dissolved N-(1-naphthalenylmethyl)acetamide in an organic solvent, but it precipitates when I add it to my aqueous buffer. What can I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.[7] Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous solution to below its solubility limit.
-
Optimize the co-solvent percentage: You can try to increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful that high concentrations of organic solvents can affect experimental outcomes, especially in biological assays.[7]
-
Use a different solubilization technique: If simple dilution is not effective, consider more advanced methods like using surfactants, cyclodextrins, or preparing a nanosuspension.[8][9][10]
Q4: Can I use pH adjustment to improve the solubility of N-(1-naphthalenylmethyl)acetamide?
A4: Adjusting the pH is a common technique for ionizable compounds.[11][12][13] However, amides are generally considered neutral compounds and are less likely to be protonated or deprotonated under typical aqueous pH ranges.[5][14][15] Therefore, pH adjustment is unlikely to significantly improve the solubility of N-(1-naphthalenylmethyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing solutions of N-(1-naphthalenylmethyl)acetamide.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the chosen organic solvent. | The solvent may not be appropriate, or the concentration is too high. | - Ensure you are using a recommended solvent like DMSO, DMF, or NMP.[1][2]- Gently warm the solution and sonicate to aid dissolution. - Try a different recommended organic solvent. |
| Precipitation occurs immediately upon addition to aqueous buffer. | The compound's solubility limit in the final aqueous/co-solvent mixture has been exceeded. | - Lower the final concentration of the compound. - Increase the percentage of the co-solvent in the final solution, if your experiment allows.[7]- Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid dispersion.[1] |
| The solution is cloudy or forms a suspension over time. | The compound is not fully solubilized and is forming fine precipitates or a metastable dispersion.[16] | - Centrifuge the solution and use the supernatant, after verifying the concentration. - Consider using a solubilization enhancement technique like cyclodextrins or nanosuspensions for a more stable preparation.[9][17] |
| Inconsistent experimental results between batches of prepared solutions. | Variability in the preparation method or incomplete dissolution. | - Standardize your solution preparation protocol, including solvent, concentration, mixing time, and temperature. - Always visually inspect for complete dissolution before use. - Prepare fresh solutions for each experiment to avoid issues with stability over time. |
Data Presentation: Solubility Enhancement Techniques
The following table summarizes common techniques to improve the aqueous solubility of poorly soluble compounds like N-(1-naphthalenylmethyl)acetamide.
| Technique | Principle of Operation | Advantages | Considerations |
| Co-solvency | A water-miscible organic solvent (co-solvent) is added to the aqueous solution to increase the solubility of a nonpolar solute.[12][13] | Simple and widely used.[8] | The co-solvent can interfere with the experiment, especially in biological systems.[7] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic "guest" molecules, increasing their apparent water solubility.[9][18] | High solubilization capacity for many compounds.[19] Can improve stability.[18] | The choice of cyclodextrin and the stoichiometry of the complex need to be optimized.[20] |
| Nanosuspensions | The particle size of the compound is reduced to the sub-micron range, which increases the surface area and dissolution rate according to the Noyes-Whitney equation.[17] | Applicable to compounds insoluble in both aqueous and organic media.[21] Can improve bioavailability.[22][23] | Requires specialized equipment like high-pressure homogenizers or media mills.[22][24] Stabilizers are often needed.[21] |
| Micellar Solubilization | Surfactants form micelles in water above their critical micelle concentration. The hydrophobic cores of these micelles can solubilize nonpolar compounds.[10] | A variety of surfactants are available (anionic, cationic, non-ionic).[10] | Surfactants can have their own biological effects and may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Preparation of N-(1-naphthalenylmethyl)acetamide Solution using a Co-solvent
Objective: To prepare a clear, working solution of N-(1-naphthalenylmethyl)acetamide in an aqueous buffer using a co-solvent.
Materials:
-
N-(1-naphthalenylmethyl)acetamide powder
-
Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out a precise amount of N-(1-naphthalenylmethyl)acetamide powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Add the desired volume of your aqueous buffer to a new tube.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucial Step: The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally <1%) to minimize its effect on the experiment.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, it indicates that the solubility limit has been exceeded. In this case, you will need to lower the final concentration or consider an alternative solubilization method.
-
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of N-(1-naphthalenylmethyl)acetamide in a given aqueous buffer. This is a standard method for solubility measurement.[25][26]
Materials:
-
N-(1-naphthalenylmethyl)acetamide powder
-
Aqueous buffer of interest
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Add an excess amount of N-(1-naphthalenylmethyl)acetamide powder to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[26]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[26]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
For further clarification, the supernatant can be passed through a syringe filter.
-
Quantify the concentration of N-(1-naphthalenylmethyl)acetamide in the supernatant using a validated analytical method like HPLC-UV.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature. The experiment should be performed in triplicate.[27]
-
Visualizations
Caption: A workflow for preparing aqueous solutions of N-(1-naphthalenylmethyl)acetamide.
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. 2-(1-Naphthyl)acetamide 86-86-2 | TCI AMERICA [tcichemicals.com]
- 4. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijhsr.org [ijhsr.org]
- 23. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. researchgate.net [researchgate.net]
- 27. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
Optimization of reaction conditions for N-acetylation of 1-naphthalenemethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-acetylation of 1-naphthalenemethylamine to synthesize N-(naphthalen-1-ylmethyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the N-acetylation of 1-naphthalenemethylamine?
A1: The reaction involves the treatment of 1-naphthalenemethylamine with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the corresponding acetamide. A base is often used to neutralize the acidic byproduct.
Technical Support Center: Synthesis of N-(1-naphthalenylmethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(1-naphthalenylmethyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-(1-naphthalenylmethyl)acetamide via the acylation of 1-(aminomethyl)naphthalene with acetic anhydride.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
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Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Reagent Purity: Ensure the purity of your starting materials, particularly 1-(aminomethyl)naphthalene and acetic anhydride. Impurities in the amine can reduce its effective concentration, while old acetic anhydride may have hydrolyzed to acetic acid, which will not participate in the acylation.
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Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
-
Product Loss During Work-up:
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Extraction Issues: The product might have some solubility in the aqueous layer during extraction. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to minimize the protonation of the amide. Use an adequate volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery.
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Precipitation/Crystallization: If the product is isolated by precipitation, ensure complete precipitation by cooling the solution for a sufficient amount of time. The choice of anti-solvent is also critical.
-
-
Side Reactions:
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Diacylation: Although less common with primary amines under mild conditions, the formation of a diacetylated product is a possibility, especially with a large excess of acetic anhydride and elevated temperatures. This can be minimized by controlling the stoichiometry and reaction temperature.
-
Q2: The isolated product is impure. What are the likely impurities and how can I purify it effectively?
A2: Common impurities include unreacted starting materials and side products.
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Common Impurities:
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Unreacted 1-(aminomethyl)naphthalene: This is a common impurity if the reaction is incomplete.
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Acetic Acid: A byproduct of the reaction.
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N,N'-diacetyl-1,1'-(methylenedi-1,4-naphthalene) (from potential impurities in starting material): Though less common, impurities in the starting amine could lead to side products.
-
-
Purification Strategies:
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Washing: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution will remove unreacted acetic anhydride and the acetic acid byproduct. A subsequent wash with brine will help to remove residual water.
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Recrystallization: This is a highly effective method for purifying the final product. Suitable solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene. The choice of solvent will depend on the solubility of the product and impurities.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
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Q3: The reaction mixture turned dark or formed a tar-like substance. What happened and is the product salvageable?
A3: Darkening or tar formation often indicates decomposition or side reactions, which can be caused by:
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High Reaction Temperature: Excessive heat can lead to the decomposition of the starting materials or the product. The acylation of amines is typically exothermic; therefore, controlling the temperature, especially during the addition of acetic anhydride, is crucial.
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Air Oxidation: Naphthalene derivatives can be susceptible to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
If significant tarring has occurred, salvaging the product may be difficult. However, you can attempt to dissolve the crude mixture in a suitable solvent and filter off the insoluble tar. The filtrate can then be subjected to purification by column chromatography.
Data Presentation
The following table summarizes expected yields of N-(1-naphthalenylmethyl)acetamide under different reaction conditions. These are representative values and actual yields may vary.
| Entry | Equivalents of Acetic Anhydride | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 1.0 | 25 | 2 | 75-85 |
| 2 | 1.2 | 25 | 2 | 85-95 |
| 3 | 1.2 | 50 | 1 | 80-90 |
| 4 | 1.0 | 0 -> 25 | 3 | 80-90 |
Experimental Protocols
Synthesis of N-(1-naphthalenylmethyl)acetamide
This protocol describes a general procedure for the synthesis of N-(1-naphthalenylmethyl)acetamide from 1-(aminomethyl)naphthalene and acetic anhydride.
Materials:
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1-(aminomethyl)naphthalene
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Acetic anhydride
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Pyridine (or another suitable base like triethylamine)
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Dichloromethane (or another suitable aprotic solvent)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(aminomethyl)naphthalene (1.0 eq) in dichloromethane. Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford N-(1-naphthalenylmethyl)acetamide as a solid.
-
Visualization
The following diagram illustrates the troubleshooting workflow for the synthesis of N-(1-naphthalenylmethyl)acetamide.
Caption: Troubleshooting workflow for N-(1-naphthalenylmethyl)acetamide synthesis.
Technical Support Center: Synthesis of N-(1-naphthalenylmethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-naphthalenylmethyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-(1-naphthalenylmethyl)acetamide, categorized by the synthetic route.
Route 1: Acetylation of 1-Naphthalenemethylamine with Acetic Anhydride or Acetyl Chloride
This is a common and direct method for the synthesis of N-(1-naphthalenylmethyl)acetamide. However, several side reactions can occur, leading to impurities and reduced yields.
Issue: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a slight excess (1.1-1.2 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride) is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. - If the reaction stalls, consider gentle heating (40-50 °C) to drive it to completion. |
| Hydrolysis of Acetylating Agent | - Use anhydrous solvents and reagents. Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis, which deactivates them. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Loss of Product During Work-up | - During aqueous work-up, ensure the pH is adjusted carefully. Strong acidic or basic conditions can lead to hydrolysis of the amide product. - When extracting the product, use an appropriate organic solvent in which the product is highly soluble and perform multiple extractions to ensure complete recovery. |
Issue: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Prevention and Removal |
| Unreacted 1-Naphthalenemethylamine | Incomplete reaction. | - Drive the reaction to completion as described above. - During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic amine starting material. |
| Diacetylated Product (N-acetyl-N-(1-naphthalenylmethyl)acetamide) | Use of excess acetylating agent, especially at elevated temperatures. | - Use a controlled amount of the acetylating agent (close to 1 equivalent). - Add the acetylating agent slowly and maintain a low reaction temperature (0-25 °C). - Purification can be achieved by column chromatography or recrystallization, as the diacetylated product is generally less polar. |
| Acetic Acid | Byproduct of the reaction with acetic anhydride or hydrolysis of the acetylating agent. | - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. |
Route 2: Reaction of 1-Chloromethylnaphthalene with Acetamide
This route provides an alternative approach but is also prone to specific side reactions, primarily related to the reactivity of the starting halide.
Issue: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Acetamide | - Use a base (e.g., potassium carbonate, sodium hydride) to deprotonate the acetamide and increase its nucleophilicity. - Consider using a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Side Reactions of 1-Chloromethylnaphthalene | - Ensure high-purity 1-chloromethylnaphthalene is used. Impurities can lead to competing reactions.[1][2][3][4] - Control the reaction temperature to minimize the formation of elimination or decomposition products. |
Issue: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Prevention and Removal |
| Unreacted 1-Chloromethylnaphthalene | Incomplete reaction. | - Ensure a sufficient excess of acetamide is used. - Monitor the reaction by TLC. - Unreacted 1-chloromethylnaphthalene can be removed by column chromatography. |
| Bis(1-naphthalenylmethyl)amine derivatives | Reaction of the product with another molecule of 1-chloromethylnaphthalene. | - Use a larger excess of acetamide to favor the desired reaction. - Add the 1-chloromethylnaphthalene slowly to the reaction mixture containing acetamide and the base. - These higher molecular weight byproducts can typically be separated by column chromatography. |
| Di(1-naphthyl)methane | An impurity that can be present in the starting 1-chloromethylnaphthalene.[1] | - Use highly purified 1-chloromethylnaphthalene.[1][2][3][4] - This non-polar impurity can be removed by column chromatography or recrystallization. |
| Bis(chloromethyl)naphthalene | An impurity that can be present in the starting 1-chloromethylnaphthalene.[1] | - Use highly purified 1-chloromethylnaphthalene.[1][2][3][4] - This can lead to the formation of dimeric amide products, which can be removed by chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of N-(1-naphthalenylmethyl)acetamide?
Q2: What is the white precipitate that sometimes forms immediately upon adding the acetylating agent in Route 1?
A2: This is often the hydrochloride or acetate salt of the starting amine, 1-naphthalenemethylamine. It typically redissolves as the reaction progresses and the amine is consumed.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the amine in Route 1 or the chloride in Route 2) indicates the reaction is proceeding.
Q4: What are the best methods for purifying the final product?
A4: Recrystallization is often the most effective method for obtaining highly pure N-(1-naphthalenylmethyl)acetamide, which is typically a solid. Suitable solvents for recrystallization include ethanol, ethyl acetate, or mixtures of these with hexanes. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel is a reliable alternative.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Acetyl chloride and acetic anhydride are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment. 1-Chloromethylnaphthalene is a lachrymator and a potential vesicant (can cause blisters); it should also be handled with care in a well-ventilated area.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of N-(1-naphthalenylmethyl)acetamide via Acetylation of 1-Naphthalenemethylamine
-
Dissolution: Dissolve 1-naphthalenemethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer. A base such as pyridine or triethylamine (1.1 eq) can be added to scavenge the acid byproduct.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, quench any excess acetylating agent by the slow addition of water.
-
Work-up:
-
If a basic scavenger was used, wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
If no base was used, wash with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(1-naphthalenylmethyl)acetamide from 1-Chloromethylnaphthalene and Acetamide
-
Preparation: To a solution of acetamide (1.5-2.0 eq) in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Addition of Halide: Once the initial effervescence has ceased, slowly add a solution of 1-chloromethylnaphthalene (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction may require heating to 50-80 °C to proceed at a reasonable rate. Monitor the progress by TLC.
-
Quenching: Carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate it from unreacted starting materials and side products.
Visualizations
Caption: Main reaction and a key side reaction in the acetylation of 1-naphthalenemethylamine.
Caption: Main reaction and a key side reaction in the synthesis from 1-chloromethylnaphthalene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]
- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
Optimizing the performance of N-(1-naphthalenylmethyl)acetamide in biological assays
Disclaimer: Information on the specific biological activity and mechanism of action for N-(1-naphthalenylmethyl)acetamide is not extensively available in the public domain. This technical support guide is constructed based on the activities of structurally related naphthalene-acetamide compounds and general principles of small molecule drug discovery to provide a framework for optimizing its performance in biological assays. The hypothetical context used here is the inhibition of a putative "Kinase X" for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of N-(1-naphthalenylmethyl)acetamide?
A1: While specific data is limited, related naphthalen-acetamide compounds have shown a range of biological activities, including anticancer and enzyme inhibitory effects.[1][2][3][4][5][6] For the purpose of this guide, we will consider a hypothetical role as an inhibitor of "Kinase X," a protein involved in cancer cell proliferation.
Q2: What is the recommended solvent for dissolving N-(1-naphthalenylmethyl)acetamide?
A2: N-(1-naphthalenylmethyl)acetamide is predicted to have low aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in an aqueous buffer or cell culture medium for the final assay concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: For initial screening, a wide concentration range is recommended, for example, from 10 nM to 100 µM. Based on data from structurally similar compounds, the half-maximal inhibitory concentration (IC50) could be in the low micromolar range.[7]
Q4: How can I assess the cytotoxicity of N-(1-naphthalenylmethyl)acetamide?
A4: A standard cytotoxicity assay, such as an MTT, MTS, or a cell viability assay using trypan blue exclusion, can be used. It is crucial to differentiate between targeted anti-proliferative effects and general cytotoxicity. Running a cytotoxicity assay in parallel with your functional assay is highly recommended.
Q5: Are there any known off-target effects for this class of compounds?
A5: Specific off-target effects for N-(1-naphthalenylmethyl)acetamide are not documented. However, as with many kinase inhibitors, off-target activities are possible. It is advisable to perform counter-screens against a panel of related kinases to assess the selectivity of the compound.
Troubleshooting Guides
Problem 1: Low or No Activity in a Kinase Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. If observed, lower the final concentration of the compound or use a different solvent system if compatible with the assay. |
| Incorrect Assay Conditions | Ensure the pH, salt concentration, and ATP concentration in your kinase assay are optimal for Kinase X activity. For competitive inhibitors, the apparent IC50 will be dependent on the ATP concentration. |
| Compound Inactivity | Synthesize or procure a fresh batch of the compound. Confirm the identity and purity of the compound using analytical methods such as NMR or mass spectrometry. |
| Enzyme Inactivity | Run a positive control with a known inhibitor of Kinase X to ensure the enzyme is active and the assay is performing as expected. |
Problem 2: High Variability Between Replicate Wells in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate. |
| Compound Instability in Media | The compound may degrade in the cell culture medium over the course of the experiment. Assess the stability of the compound under assay conditions using analytical methods like HPLC. Consider shorter incubation times or replenishing the compound. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
| Inconsistent Compound Dilution | Prepare serial dilutions carefully and ensure thorough mixing at each step. |
Quantitative Data Summary
The following table presents hypothetical data for N-(1-naphthalenylmethyl)acetamide based on plausible values for a novel kinase inhibitor.
| Parameter | Value | Assay Type |
| IC50 (Kinase X) | 2.5 µM | In vitro biochemical kinase assay |
| IC50 (Cancer Cell Line A) | 10 µM | Cell-based proliferation assay (MTT) |
| IC50 (Cancer Cell Line B) | 15 µM | Cell-based proliferation assay (MTT) |
| CC50 (Normal Fibroblasts) | > 50 µM | Cytotoxicity assay (MTS) |
Experimental Protocols
Protocol 1: In Vitro Kinase X Inhibition Assay
-
Reagents: Kinase X enzyme, substrate peptide, ATP, N-(1-naphthalenylmethyl)acetamide, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a 10 mM stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO.
-
Perform serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of the Kinase X enzyme and substrate peptide mixture.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT)
-
Reagents: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, N-(1-naphthalenylmethyl)acetamide, MTT reagent, DMSO.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of N-(1-naphthalenylmethyl)acetamide in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted compound to the respective wells.
-
Incubate for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating N-(1-naphthalenylmethyl)acetamide.
Caption: Hypothetical signaling pathway for N-(1-naphthalenylmethyl)acetamide.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(1-naphthalenylmethyl)acetamide Characterization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of N-(1-naphthalenylmethyl)acetamide.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals in the ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?
A1: Peak overlap in the aromatic region is a common issue. Consider the following solutions:
-
Change the Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your compound's protons and may resolve the overlapping signals.[1]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase spectral dispersion and can help separate crowded peaks.
-
Run 2D NMR Experiments: A 2D COSY experiment can help identify coupled proton networks, while a 2D HSQC/HMBC can correlate protons to their attached carbons, aiding in the definitive assignment of individual signals even in a crowded region.
Q2: How can I definitively identify the N-H amide proton signal?
A2: The amide proton signal can be broad and its chemical shift is often concentration and solvent-dependent. To confirm its identity:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish.[1]
Q3: My NMR spectrum shows very broad peaks. What is the cause?
A3: Several factors can lead to peak broadening:[1]
-
Poor Shimming: The magnetic field may not be homogenous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interaction effects. Try diluting your sample.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent or re-purifying it.
-
Chemical Exchange/Rotamers: The molecule might be undergoing conformational exchange on the NMR timescale, such as slow rotation around the amide C-N bond. Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks by increasing the rate of rotation.
Troubleshooting Workflow for Ambiguous NMR Spectra
Caption: A decision tree for troubleshooting common ¹H NMR issues.
Quantitative Data: Predicted NMR Shifts
Note: These are predicted values. Actual shifts can vary based on solvent, concentration, and temperature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | 1.9 - 2.1 | 22 - 24 |
| Methylene CH₂ | 4.5 - 4.7 | 42 - 45 |
| Amide N-H | 5.8 - 6.5 (variable, broad) | - |
| Naphthyl C1-C8 | 7.3 - 8.2 (complex multiplet) | 123 - 135 |
| Carbonyl C=O | - | 169 - 171 |
Section 2: Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for N-(1-naphthalenylmethyl)acetamide?
A1: The monoisotopic mass of N-(1-naphthalenylmethyl)acetamide (C₁₃H₁₃NO) is approximately 199.10 Da. You should look for the [M+H]⁺ ion at m/z 200.11 in positive ion mode ESI-MS or the M⁺· ion at m/z 199.10 in EI-MS.
Q2: What are the major fragmentation patterns I should expect in MS/MS or EI-MS?
A2: The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond. The major expected fragment ions are listed in the table below. The most prominent peak is often the naphthylmethyl cation (tropylium-like ion) at m/z 141.[2]
Quantitative Data: Expected Mass Spectrometry Fragments
| m/z (charge) | Proposed Fragment Structure | Fragmentation Pathway |
| 199.10 | [C₁₃H₁₃NO]⁺· | Molecular Ion (M⁺·) |
| 156.08 | [C₁₂H₁₀N]⁺ | Loss of acetyl radical (·COCH₃) |
| 141.07 | [C₁₁H₉]⁺ | Cleavage of C-N bond (Naphthylmethyl cation) |
| 115.05 | [C₉H₇]⁺ | Loss of C₂H₂ from the naphthylmethyl cation |
Section 3: Chromatography and Purity Analysis
Frequently Asked Questions (FAQs)
Q1: What are common impurities I might see during analysis?
A1: Impurities can arise from the synthesis or degradation of the compound.
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Unreacted Starting Materials: 1-(Naphthalen-1-yl)methanamine or the acylating agent (e.g., acetic anhydride, acetyl chloride).
-
Side-Reaction Products: Di-acetylation of the starting amine (if conditions are harsh).
-
Degradation Products: Hydrolysis of the amide bond can regenerate 1-(naphthalen-1-yl)methanamine. Acetamide is a potential genotoxic impurity that can form from acetonitrile hydrolysis under certain conditions.[3][4]
Q2: My HPLC peak is tailing. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
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Adjust Mobile Phase pH: If using a silica-based C18 column, ensure the mobile phase pH is between 2.5 and 7.5. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate residual silanols and reduce tailing.
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Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.
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Lower Sample Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.
Logical Diagram of Potential Impurity Sources
References
Enhancing the fluorescence quantum yield of N-(1-naphthalenylmethyl)acetamide
Welcome to the Technical Support Center for Enhancing the Fluorescence Quantum Yield of N-(1-naphthalenylmethyl)acetamide.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the fluorescence of N-(1-naphthalenylmethyl)acetamide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during experiments involving N-(1-naphthalenylmethyl)acetamide.
General Questions
Q1: What is the primary factor influencing the fluorescence quantum yield of N-(1-naphthalenylmethyl)acetamide?
A1: The solvent environment is a critical factor. The fluorescence quantum yield of N-(1-naphthalenylmethyl)acetamide and related naphthalene derivatives is highly dependent on the polarity and hydrogen-bonding capability of the solvent. Non-hydrogen bonding solvents generally lead to higher quantum yields, while polar, protic solvents can significantly quench the fluorescence.[1]
Q2: How does the concentration of N-(1-naphthalenylmethyl)acetamide affect its fluorescence?
A2: At high concentrations, you may observe a decrease in fluorescence intensity per unit of concentration. This phenomenon, known as aggregation-caused quenching (ACQ), occurs when molecules form non-fluorescent aggregates. To avoid this, it is recommended to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1.
Q3: Can photobleaching affect my measurements, and how can I prevent it?
A3: Yes, prolonged exposure to high-intensity light can lead to the photochemical degradation of N-(1-naphthalenylmethyl)acetamide, a process known as photobleaching. To minimize this, you should:
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Minimize the sample's exposure time to the excitation source.
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Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.
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Prepare fresh solutions and protect them from light before measurement.
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Consider deoxygenating the solvent, as oxygen can contribute to photodegradation.[1]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal is detected.
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Possible Cause 1: Inappropriate Solvent.
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Solution: The choice of solvent significantly impacts fluorescence. In polar or hydrogen-bonding solvents like water, the quantum yield is considerably lower than in non-polar, aprotic solvents like 1,4-dioxane.[1] Ensure you are using a solvent that enhances fluorescence. Refer to Table 1 for the effect of different solvents on the quantum yield.
-
-
Possible Cause 2: Quenching.
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Solution: Your sample may contain quenching impurities. Dissolved oxygen is a common quencher of fluorescence. Degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) can enhance the fluorescence signal. Also, ensure you are using high-purity, spectroscopy-grade solvents.
-
-
Possible Cause 3: Incorrect Instrument Settings.
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Solution: Verify that the excitation and emission wavelengths are set correctly for N-(1-naphthalenylmethyl)acetamide. Check the instrument's sensitivity, gain, and slit width settings to ensure they are appropriate for your sample's concentration.
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Issue 2: The measured fluorescence quantum yield is inconsistent or not reproducible.
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Possible Cause 1: Inner Filter Effect.
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Solution: If the solution is too concentrated, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed by other fluorophore molecules. This is known as the inner filter effect. To avoid this, ensure the absorbance of your solution at the excitation wavelength is less than 0.1 in a standard 1 cm path length cuvette.
-
-
Possible Cause 2: Solvent Impurities.
-
Solution: Traces of fluorescent or quenching impurities in the solvent can lead to erroneous results. Always use high-purity, spectroscopy-grade solvents and perform a blank measurement of the solvent to check for background fluorescence.
-
-
Possible Cause 3: Temperature Fluctuations.
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Solution: Fluorescence can be temperature-sensitive. Ensure that your laboratory and instrument have a stable temperature. For highly sensitive measurements, use a temperature-controlled cuvette holder.
-
Data Presentation
The following table summarizes the photophysical properties of a closely related compound, 2-(1-naphthyl)acetamide, in various solvents. This data illustrates the significant influence of the solvent environment on the fluorescence quantum yield.
Table 1: Photophysical Properties of 2-(1-naphthyl)acetamide in Different Solvents at Room Temperature
| Solvent | Refractive Index (η) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Water | 1.333 | 0.066 | 35.0 |
| Ethanol | 1.361 | 0.281 | 45.0 |
| Ethylene Glycol | 1.432 | 0.150 | 41.0 |
| Acetonitrile | 1.344 | 0.301 | 48.0 |
| 1,4-Dioxane | 1.422 | 0.357 | 51.0 |
| Chloroform | 1.446 | 0.038 | - |
Data sourced from a study on 2-(1-naphthyl)acetamide, a structural isomer of N-(1-naphthalenylmethyl)acetamide, and is presented here for illustrative purposes.[1]
Experimental Protocols
Protocol for Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of N-(1-naphthalenylmethyl)acetamide using a well-characterized fluorescence standard.
1. Materials and Equipment:
-
N-(1-naphthalenylmethyl)acetamide (sample)
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Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
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High-purity, spectroscopy-grade solvent (e.g., 1,4-dioxane)
-
UV-Vis spectrophotometer
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Fluorometer
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1 cm path length quartz cuvettes
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Volumetric flasks and pipettes
2. Procedure:
-
Step 1: Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to N-(1-naphthalenylmethyl)acetamide.
-
Step 2: Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
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Step 3: Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
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Step 4: Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
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Step 5: Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer. Ensure that the excitation wavelength is the same for both the sample and the standard. Integrate the area under the emission curve for each measurement.
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Step 6: Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
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Step 7: Calculation of Quantum Yield: The quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R * (GradS / GradR) * (ηS² / ηR²)
Where:
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ΦF,R is the quantum yield of the reference.
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GradS and GradR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
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ηS and ηR are the refractive indices of the sample and reference solutions (if different solvents are used).
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Visualizations
Factors Influencing Fluorescence Quantum Yield
The following diagram illustrates the key factors that can either enhance or quench the fluorescence of N-(1-naphthalenylmethyl)acetamide.
Experimental Workflow for Quantum Yield Measurement
This diagram outlines the step-by-step process for the relative measurement of fluorescence quantum yield.
References
Method refinement for consistent results with N-(1-naphthalenylmethyl)acetamide
Welcome to the technical support center for N-(1-naphthalenylmethyl)acetamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N-(1-naphthalenylmethyl)acetamide?
A1: N-(1-naphthalenylmethyl)acetamide is an organic compound belonging to the amide class. Structurally, it consists of an acetamide group linked to a naphthalene moiety through a methylene bridge. While this specific compound is not extensively documented in scientific literature, its synthesis and properties can be inferred from general principles of organic chemistry and the behavior of structurally similar compounds.
Q2: What are the potential applications of N-(1-naphthalenylmethyl)acetamide?
A2: Given the biological activities of other naphthalene derivatives, N-(1-naphthalenylmethyl)acetamide could be investigated for various therapeutic applications. Studies on related compounds suggest potential anti-inflammatory and antimicrobial properties.[1][2] Further research is required to determine its specific biological targets and pharmacological profile.
Q3: What are the predicted physicochemical properties of N-(1-naphthalenylmethyl)acetamide?
A3: While experimental data is limited, the following table summarizes the predicted properties of N-(1-naphthalenylmethyl)acetamide based on computational models and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | - |
| Appearance | White to off-white solid | Based on similar N-arylmethylacetamides. |
| Melting Point | Likely in the range of 100-150 °C | Prediction based on structurally related amides. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, methanol, and dichloromethane. | General solubility profile for N-arylmethylacetamides. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and extreme pH. | General stability for amides. |
Q4: What are the primary safety considerations when handling N-(1-naphthalenylmethyl)acetamide?
A4: As with any chemical, proper safety precautions should be taken. It is recommended to handle N-(1-naphthalenylmethyl)acetamide in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like N-(1-naphthyl)acetamide until a specific one is available.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and handling of N-(1-naphthalenylmethyl)acetamide.
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield during synthesis | Incomplete activation of the acetylating agent: If using a carboxylic acid, the activating agent (e.g., DCC, EDC, HATU) may not be functioning correctly. | - Ensure the activating agent is fresh and has been stored properly. - Consider using a more reactive acetylating agent like acetyl chloride or acetic anhydride. |
| Deactivation of the amine: The starting material, 1-naphthalenemethylamine, is basic and can be protonated by acidic byproducts (e.g., HCl from acetyl chloride), rendering it non-nucleophilic. | - Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to neutralize any acid formed.[3] - If the amine starting material is a hydrochloride salt, it must be neutralized before the reaction.[3] | |
| Steric hindrance: The bulky naphthalene group may hinder the approach of the acetylating agent. | - Increase the reaction temperature or prolong the reaction time. - Use a less sterically hindered acetylating agent if possible. | |
| Difficulty in purifying the product | Contamination with starting materials: Unreacted 1-naphthalenemethylamine or acetylating agent may be present. | - For basic impurities like the starting amine, wash the organic extract with a dilute acid (e.g., 1M HCl). - For acidic impurities, wash with a dilute base (e.g., saturated NaHCO₃ solution). |
| Formation of byproducts: Side reactions may lead to impurities that are difficult to separate. | - Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) for purification. | |
| Product insolubility | Inappropriate solvent selection: The product may have limited solubility in the chosen solvent for purification or analysis. | - Test the solubility in a range of solvents (e.g., dichloromethane, ethyl acetate, methanol, acetone). - For recrystallization, a solvent system where the compound is soluble when hot but insoluble when cold is ideal. |
Handling & Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Compound degradation over time | Hydrolysis of the amide bond: Exposure to strong acids or bases, or prolonged exposure to moisture, can lead to hydrolysis. | - Store the compound in a tightly sealed container in a cool, dry place. - Use anhydrous solvents for preparing stock solutions. |
| Oxidation: The naphthalene ring may be susceptible to oxidation. | - Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. | |
| Inconsistent results in biological assays | Poor solubility in aqueous buffers: The compound's low aqueous solubility can lead to precipitation and inaccurate concentrations. | - Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. - Serially dilute the stock solution into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low and does not affect the assay. - Use sonication or vortexing to aid dissolution. |
| Precipitation of the compound during the assay: Changes in pH or temperature can affect solubility. | - Check the pH of the final assay solution. - Ensure the temperature is maintained throughout the experiment. - Consider the use of a non-ionic surfactant at a low concentration to improve solubility, if compatible with the assay. |
Experimental Protocols
Synthesis of N-(1-naphthalenylmethyl)acetamide via Acetylation of 1-Naphthalenemethylamine
This protocol is an inferred procedure based on standard amide synthesis methodologies.
Materials:
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1-Naphthalenemethylamine
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Acetyl chloride or Acetic anhydride
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-naphthalenemethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.
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Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acetylating agent, such as acetyl chloride (1.1 eq), dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-(1-naphthalenylmethyl)acetamide.
Hypothetical Signaling Pathway Inhibition
Based on the observed anti-inflammatory and antimicrobial activities of some naphthalene derivatives, a hypothetical signaling pathway that could be modulated by N-(1-naphthalenylmethyl)acetamide is presented below. This is a speculative model for research purposes.
Caption: Hypothetical inhibition of pro-inflammatory and microbial response pathways by N-(1-naphthalenylmethyl)acetamide.
References
Addressing batch-to-batch variability of synthesized N-(1-naphthalenylmethyl)acetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(1-naphthalenylmethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing N-(1-naphthalenylmethyl)acetamide?
The most prevalent method for synthesizing N-(1-naphthalenylmethyl)acetamide is the acylation of 1-(naphthalen-1-yl)methanamine. This is a type of amide synthesis, which is a cornerstone reaction in organic chemistry.[] The most common approach involves reacting the primary amine with an activated form of acetic acid, such as an acyl chloride or anhydride.[2] This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is typically rapid and proceeds at room temperature in the presence of a base to neutralize the HCl byproduct.[2]
Key Synthesis Routes:
-
Via Acetyl Chloride: Reacting 1-(naphthalen-1-yl)methanamine with acetyl chloride in an aprotic solvent with a non-nucleophilic base (e.g., triethylamine, pyridine). This method is highly efficient but requires careful handling of the moisture-sensitive acetyl chloride.[2]
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Via Acetic Anhydride: Using acetic anhydride as the acetylating agent. This reaction is generally less vigorous than with acetyl chloride and is also an effective method.
Q2: What are the Critical Quality Attributes (CQAs) for N-(1-naphthalenylmethyl)acetamide?
Critical Quality Attributes (CQAs) are the physical, chemical, and biological characteristics that must be controlled to ensure the final product meets the desired quality, safety, and efficacy.[6] For N-(1-naphthalenylmethyl)acetamide, these attributes are crucial for ensuring reproducibility in downstream applications.[]
| Critical Quality Attribute | Target Specification | Rationale |
| Identity | Conforms to the structure of N-(1-naphthalenylmethyl)acetamide | Ensures the correct compound has been synthesized. |
| Purity (Assay) | ≥ 98.0% | Guarantees the product is free from significant levels of impurities that could affect biological activity or safety.[8] |
| Impurity Profile | Individual impurities ≤ 0.1%, Total impurities ≤ 1.0% | Identifies and quantifies residual starting materials, byproducts, and degradation products.[6] |
| Physical Appearance | White to off-white crystalline solid | A simple but important initial check for batch consistency. |
| Melting Point | Consistent range (e.g., 118-120 °C, literature value may vary) | A sharp melting point indicates high purity. |
| Residual Solvents | Within ICH limits | Ensures that solvents used during synthesis and purification are removed to safe levels.[6] |
Q3: Which analytical techniques are recommended for quality control and characterization?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.[9] High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity and quantifying impurities.[8] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity and structure of the compound.[5][9]
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, impurity quantification, assay. | Peak area percentage, retention time, comparison with a reference standard. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification. | Chemical shifts, integration, coupling constants, absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak (e.g., [M+H]⁺). |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification. | Characteristic peaks for N-H, C=O (Amide I), and C-N (Amide II) bonds. |
| Melting Point Analysis | Purity assessment. | A sharp, defined melting range. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of N-(1-naphthalenylmethyl)acetamide.
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield can be attributed to several factors ranging from reagent quality to reaction conditions and work-up procedures.
| Potential Cause | Recommended Action |
| Poor Quality Reagents | Verify the purity of starting materials (1-(naphthalen-1-yl)methanamine, acetylating agent) via NMR or other appropriate methods. Use freshly opened or distilled reagents, especially for moisture-sensitive compounds like acetyl chloride.[9] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the acetylating agent. |
| Side Reactions | Over-acylation or other side reactions can occur. Ensure controlled addition of the acetylating agent, particularly at lower temperatures, to minimize byproduct formation.[] |
| Product Loss During Work-up/Purification | Significant product can be lost during aqueous washes if the product has some water solubility. Minimize the volume of wash solutions. During recrystallization, ensure the solvent is properly chosen (high solubility at high temp, low at room temp) and that sufficient cooling time is allowed for complete crystallization. |
Q5: My final product shows significant impurities by HPLC and/or NMR. How can I identify and remove them?
The presence of impurities is a common issue. Identification is the first step toward effective removal.
-
Step 1: Identify the Impurity:
-
Starting Materials: Compare the retention times (HPLC) or chemical shifts (NMR) of your product with those of the starting materials.
-
Byproducts: Common byproducts in amidation include unreacted activated species or products from side reactions. Mass spectrometry can help identify the molecular weights of these impurities.
-
Solvents: Residual solvents are common and can be identified by their characteristic peaks in the ¹H NMR spectrum.
-
-
Step 2: Remove the Impurity:
-
Recrystallization: This is the most effective method for removing most impurities from a solid product.[10] Test various solvents to find one in which the desired compound is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the product from closely related impurities based on polarity.[11]
-
Aqueous Wash: If the impurity is an acid or base (e.g., unreacted amine or acetic acid byproduct), washing the organic layer with a dilute acid or base solution during the work-up can effectively remove it.
-
Q6: Different batches of my product show inconsistent physical properties (color, crystal shape, melting point). Why is this happening?
This variability is often linked to the crystallization process and can be a sign of polymorphism or inconsistent purity.[12] Batch-to-batch variability is a known challenge in chemical synthesis, especially in crystallization steps.[13][14]
-
Control of Crystallization: The cooling rate, solvent system, agitation speed, and seeding can all influence crystal formation.[13][15] Inconsistent conditions can lead to different crystal sizes, shapes, or even different crystalline forms (polymorphs), which have distinct physical properties.
-
Impact of Impurities: Even small amounts of impurities can disrupt the crystal lattice, leading to a broader melting point range, discoloration, or altered crystal habit.[12]
-
Solution: Develop a standardized and robust crystallization protocol.[15] This includes defining the solvent, concentration, cooling profile, and agitation. Ensure the material being crystallized has consistent purity from batch to batch.
Experimental Protocols
Protocol 1: Synthesis of N-(1-naphthalenylmethyl)acetamide via Acetyl Chloride
This protocol describes the synthesis using the Schotten-Baumann reaction conditions.[2]
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(naphthalen-1-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) (approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Quenching & Work-up:
-
Slowly add water to quench any remaining acetyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The crude product should be highly soluble at the solvent's boiling point and poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 3: Quality Control by HPLC
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or phosphoric acid).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the compound in the mobile phase or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[17] Analyze for peak purity and calculate the area percentage of the main peak.
Visualizations
References
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 5. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 6. thepharmamaster.com [thepharmamaster.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. nicovaper.com [nicovaper.com]
- 10. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 11. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 12. The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study [mdpi.com]
- 13. Batch Crystallization (Chapter 12) - Handbook of Industrial Crystallization [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Strategies to reduce cytotoxicity of N-(1-naphthalenylmethyl)acetamide in cell culture
Disclaimer: Information on the specific cytotoxicity of N-(1-naphthalenylmethyl)acetamide is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known cytotoxic mechanisms of naphthalene and its derivatives. These strategies are provided as a starting point for research and should be validated experimentally for N-(1-naphthalenylmethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for N-(1-naphthalenylmethyl)acetamide?
While direct studies are unavailable, the cytotoxicity of N-(1-naphthalenylmethyl)acetamide is likely related to the metabolism of its naphthalene moiety. The toxicity of naphthalene is associated with its bioactivation by cytochrome P450 enzymes to form reactive metabolites.[1] These metabolites, such as 1-naphthol and subsequently 1,2- and 1,4-naphthoquinones, can induce cellular damage through oxidative stress and by acting as alkylating agents.[1][2]
Q2: What are the expected cellular effects of N-(1-naphthalenylmethyl)acetamide-induced cytotoxicity?
Based on related compounds, exposure to cytotoxic concentrations of N-(1-naphthalenylmethyl)acetamide could lead to:
-
Increased Reactive Oxygen Species (ROS) production: Naphthoquinones are known to undergo redox cycling, which generates ROS and leads to oxidative stress.[2]
-
Glutathione (GSH) depletion: Reactive metabolites can deplete cellular antioxidant stores like GSH.[1][2]
-
DNA damage: Naphthalene and its metabolites have been shown to cause DNA fragmentation.[3]
-
Apoptosis: Cell death is often mediated through the activation of caspases, key enzymes in the apoptotic pathway.[4][5][6]
Q3: Are there less cytotoxic alternatives to N-(1-naphthalenylmethyl)acetamide?
The suitability of an alternative depends on the intended application of N-(1-naphthalenylmethyl)acetamide. If its biological activity is the primary interest, structure-activity relationship (SAR) studies would be necessary to identify analogs with a better therapeutic index. This might involve modifications to the acetamide or naphthalene groups to reduce metabolic activation or enhance target specificity.
Troubleshooting Guide
Issue 1: High levels of cell death observed at desired experimental concentrations.
Possible Cause: The concentration of N-(1-naphthalenylmethyl)acetamide used may be above the cytotoxic threshold for the specific cell line.
Suggested Solutions:
-
Dose-Response Curve Generation:
-
Protocol: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Rationale: This will establish a working concentration range and help in selecting a sub-lethal concentration for your experiments.
-
-
Time-Course Experiment:
-
Protocol: Evaluate cell viability at different time points using a fixed concentration of the compound.
-
Rationale: Cytotoxicity can be time-dependent. Shorter incubation times might allow for observing the desired effects without significant cell death.
-
-
Co-treatment with a Cytoprotective Agent:
-
Protocol: Administer a cytoprotective agent, such as an antioxidant, along with N-(1-naphthalenylmethyl)acetamide.
-
Rationale: If cytotoxicity is mediated by oxidative stress, an antioxidant may mitigate the harmful effects.
-
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in cell culture conditions, reagent preparation, or the stability of N-(1-naphthalenylmethyl)acetamide in the culture medium.
Suggested Solutions:
-
Standardize Cell Culture Conditions:
-
Protocol: Ensure consistent cell passage number, seeding density, and growth phase.
-
Rationale: The physiological state of the cells can significantly impact their sensitivity to cytotoxic compounds.
-
-
Fresh Compound Preparation:
-
Protocol: Prepare fresh stock solutions of N-(1-naphthalenylmethyl)acetamide for each experiment.
-
Rationale: The compound may degrade in solution over time, leading to inconsistent potency.
-
-
Use of a Positive Control:
-
Protocol: Include a known cytotoxic agent (e.g., cisplatin, doxorubicin) in your assays.
-
Rationale: This helps to validate the assay performance and normalize the results.
-
Strategies to Reduce Cytotoxicity
Antioxidant Co-treatment
Oxidative stress is a common mechanism of naphthalene-induced toxicity.[2] Co-treatment with antioxidants can help mitigate this.
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC can help replenish intracellular GSH levels and directly scavenge reactive oxygen species.[7]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
Modulation of Drug Metabolism
The cytotoxicity of naphthalene is dependent on its metabolic activation.[1]
-
Inhibition of Cytochrome P450 Enzymes: Co-treatment with a broad-spectrum P450 inhibitor (e.g., ketoconazole) or a specific inhibitor for the involved isozyme could reduce the formation of toxic metabolites. However, this may also affect the intended biological activity of the compound.
Enhancement of Cellular Defense Mechanisms
-
Induction of Heme Oxygenase-1 (HO-1): HO-1 is a cytoprotective enzyme with antioxidant and anti-inflammatory properties. Pre-treatment with an HO-1 inducer (e.g., hemin) might enhance cellular resistance to oxidative stress.[7]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of related naphthalene derivatives on various cancer cell lines. This data can serve as a reference for designing experiments with N-(1-naphthalenylmethyl)acetamide.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | Not Specified | 0.6 | [8] |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | MTT | ~3.16 | [9] |
| Bis-naphthalimide N-mustard derivative 11b | HCT-116 | Not Specified | Not Specified | [10] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(1-naphthalenylmethyl)acetamide for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[9][11]
Caspase Activity Assay
This assay measures the activation of caspases, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells with N-(1-naphthalenylmethyl)acetamide at a concentration expected to induce apoptosis.
-
Cell Lysis: Lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysate.
-
Signal Measurement: Measure the fluorescence or absorbance over time. The signal intensity is proportional to the caspase activity.[5][6]
Visualizations
References
- 1. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of oxidative processes in the cytotoxicity of substituted 1,4-naphthoquinones in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic Caspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Cytotoxicity and Paracellular Permeability of Intact Monolayers with Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-(1-naphthalenylmethyl)acetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(1-naphthalenylmethyl)acetamide. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental work.
Experimental Protocols
Synthesis of N-(1-naphthalenylmethyl)acetamide via Acetylation with Acetic Anhydride
This protocol details the N-acetylation of 1-naphthalenemethylamine using acetic anhydride and triethylamine as a base.
Materials:
-
1-naphthalenemethylamine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-naphthalenemethylamine (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0-5 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
Acetylation: Add acetic anhydride (1.1 equivalents) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-(1-naphthalenylmethyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Alternatively, for higher purity, column chromatography on silica gel may be employed.
-
Data Presentation
The following table presents illustrative data for the synthesis of N-(1-naphthalenylmethyl)acetamide at different scales. This data is intended to provide a general expectation of outcomes when scaling up the reaction. Actual results may vary depending on specific experimental conditions and equipment.
| Scale | 1-naphthalenemethylamine (moles) | Acetic Anhydride (moles) | Triethylamine (moles) | Solvent Volume (L) | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 0.1 | 0.11 | 0.12 | 0.2 | 1.5 | 92 | >98 |
| Pilot Scale | 10 | 11 | 12 | 20 | 2.0 | 88 | >97 |
| Production Scale | 100 | 110 | 120 | 200 | 2.5 | 85 | >97 |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of N-(1-naphthalenylmethyl)acetamide.
Q1: The reaction is sluggish or incomplete, even after several hours. What are the possible causes and solutions?
-
Possible Cause 1: Insufficiently dried reagents or solvent. Moisture can react with acetic anhydride, reducing its effectiveness.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Possible Cause 2: Inadequate mixing. In larger scale reactions, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Use a powerful overhead stirrer and ensure good vortexing to maintain a homogeneous reaction mixture.
-
-
Possible Cause 3: Low reaction temperature. While the initial addition is performed at a low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: After the initial addition, allow the reaction to warm to room temperature. If the reaction is still slow, consider gentle heating to 30-40 °C while carefully monitoring for side product formation.
-
Q2: The yield of the final product is lower than expected. How can I improve it?
-
Possible Cause 1: Loss of product during work-up. The product may have some solubility in the aqueous layers during extraction.
-
Solution: Perform back-extraction of the aqueous layers with the organic solvent (e.g., DCM) to recover any dissolved product.
-
-
Possible Cause 2: Formation of byproducts. Over-acetylation or side reactions can reduce the yield of the desired product.
-
Solution: Ensure precise control over the stoichiometry of the reagents, particularly the acetic anhydride. Maintain the recommended reaction temperature to minimize side reactions.
-
-
Possible Cause 3: Inefficient purification. Significant product loss can occur during recrystallization or chromatography.
-
Solution: Optimize the recrystallization solvent system and cooling rate to maximize crystal recovery. For chromatography, ensure proper column packing and elution gradient.
-
Q3: The isolated product is impure. What are the likely impurities and how can I remove them?
-
Likely Impurity 1: Unreacted 1-naphthalenemethylamine.
-
Removal: The unreacted amine is basic and can be removed by washing the organic layer with 1 M HCl during the work-up.
-
-
Likely Impurity 2: Acetic acid and triethylamine hydrochloride.
-
Removal: These are water-soluble and can be effectively removed by washing with saturated NaHCO₃ solution and brine during the work-up.
-
-
Likely Impurity 3: Diacetylated product (N,N-diacetyl-1-naphthalenemethylamine). While less common with primary amines under these conditions, it can form if excess acetic anhydride is used or at elevated temperatures.
-
Removal: This byproduct is often more nonpolar than the desired product and can be separated by column chromatography.
-
Q4: The reaction is highly exothermic upon addition of acetic anhydride. How can this be managed at a larger scale?
-
Management Strategy 1: Slow, controlled addition. Add the acetic anhydride dropwise at a rate that allows the cooling system to maintain the desired internal temperature.
-
Recommendation: Use a syringe pump or a pressure-equalizing dropping funnel for precise control over the addition rate.
-
-
Management Strategy 2: Efficient cooling. Ensure the reactor is equipped with a cooling system (e.g., a jacketed reactor with a chiller) that has sufficient capacity to handle the heat generated.
-
Recommendation: For pilot and production scales, a well-maintained and appropriately sized cooling system is critical for safety and reaction control.
-
-
Management Strategy 3: Dilution. Increasing the solvent volume can help to dissipate the heat more effectively.
-
Recommendation: While this can be effective, be mindful that excessive dilution may slow down the reaction rate.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-(1-naphthalenylmethyl)acetamide.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
Validating the Biological Target of N-(1-naphthalenylmethyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of N-(1-naphthalenylmethyl)acetamide. Due to the limited direct experimental data on this specific compound, we propose a logical, stepwise approach based on the known activities of structurally similar molecules. This guide outlines a hypothetical target validation workflow, presents detailed experimental protocols, and compares the potential performance of N-(1-naphthalenylmethyl)acetamide with relevant alternative compounds.
Postulated Biological Target and Rationale
Based on published research, derivatives of naphthalen-yl-acetamide have shown bioactivity in two primary areas: cholinesterase inhibition and anticancer effects.[1][2][3]
-
Butyrylcholinesterase (BChE) Inhibition: Several studies have reported that acetamide derivatives featuring a naphthalene scaffold can act as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[1][4] A related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, was identified as a selective BChE inhibitor.[1]
-
Anticancer Activity: Other research has demonstrated that N-(naphthalen-2-yl)acetamide derivatives exhibit antiproliferative activity against various human cancer cell lines.[2][3] For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against nasopharyngeal carcinoma cells.[2]
Given the availability of direct enzymatic assays for cholinesterases, Butyrylcholinesterase (BChE) is proposed as a primary hypothetical target for initial validation efforts for N-(1-naphthalenylmethyl)acetamide.
Comparative Compounds
To objectively evaluate the performance of N-(1-naphthalenylmethyl)acetamide, a comparison with the following compounds is recommended:
-
Galantamine: A known acetylcholinesterase (AChE) and BChE inhibitor, serving as a positive control.[1]
-
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide: A structurally related selective BChE inhibitor.[1]
-
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18): A related compound with demonstrated anticancer activity, useful for comparative cytotoxicity studies.[2]
Target Validation Workflow
The following workflow outlines the key steps to validate BChE as the biological target of N-(1-naphthalenylmethyl)acetamide.
Experimental Data Presentation
The following tables illustrate how quantitative data from the proposed experiments should be structured for a clear comparison between N-(1-naphthalenylmethyl)acetamide and the alternative compounds.
Table 1: Cholinesterase Inhibition Activity
| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (AChE IC₅₀ / BChE IC₅₀) |
| N-(1-naphthalenylmethyl)acetamide | Data to be determined | Data to be determined | Data to be determined |
| Galantamine | 7.96 ± 0.8[1] | Known value | Calculated value |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | 5.12 ± 0.02[1] | 426.14 ± 18.54[1] | 83.2 |
Table 2: Binding Affinity and Thermodynamics for BChE
| Compound | K_D (µM) (SPR) | k_a (1/Ms) (SPR) | k_d (1/s) (SPR) | ΔH (kcal/mol) (ITC) | -TΔS (kcal/mol) (ITC) |
| N-(1-naphthalenylmethyl)acetamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Galantamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cytotoxicity in Human Cancer Cell Lines
| Compound | NPC-TW01 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| N-(1-naphthalenylmethyl)acetamide | Data to be determined | Data to be determined |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | 0.6[2] | Data to be determined |
| Doxorubicin (Positive Control) | Known value | Known value |
Detailed Experimental Protocols
This protocol is adapted from standard colorimetric methods for measuring cholinesterase activity.[5]
-
Reagent Preparation:
-
100 mM Sodium Phosphate Buffer (pH 7.4).
-
Substrate Solution: Butyrylthiocholine iodide (BTC) at a final concentration of 5 mM in buffer.
-
DTNB Solution: 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.
-
Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of diluted sample (or buffer for control) and 40 µL of phosphate buffer.
-
Add 50 µL of DTNB solution to each well.
-
Incubate for 10 minutes at 25°C to allow for the reaction of any free sulfhydryl groups.
-
Initiate the reaction by adding 100 µL of the BTC substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of BChE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
This protocol is a standard method for assessing cell viability and cytotoxicity.[6]
-
Cell Seeding:
-
Seed cells (e.g., NPC-TW01, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
-
This protocol provides a general procedure for analyzing protein-ligand interactions using SPR.[7][8]
-
Ligand Immobilization:
-
Immobilize purified BChE (ligand) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Analyte Binding:
-
Prepare a series of dilutions of N-(1-naphthalenylmethyl)acetamide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9][10]
-
Sample Preparation:
-
Dialyze the purified BChE and dissolve the N-(1-naphthalenylmethyl)acetamide in the same buffer to minimize heats of dilution.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Fill the sample cell with the BChE solution (e.g., 10-50 µM).
-
Fill the injection syringe with the ligand solution (e.g., 100-500 µM).
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for N-(1-naphthalenylmethyl)acetamide, should it be a BChE inhibitor, involves the direct binding to the enzyme, thereby preventing the hydrolysis of its substrate, butyrylcholine.
Logical Relationships in Target Validation
The validation of a biological target is a logical process that moves from initial screening to detailed biophysical and cellular characterization.
By following this structured approach, researchers can systematically investigate and validate the biological target of N-(1-naphthalenylmethyl)acetamide, providing a solid foundation for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
Comparative Analysis: N-(1-Naphthalenylmethyl)acetamide and Its Positional Isomer
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological activities of N-(1-naphthalenylmethyl)acetamide and its isomer, N-(2-naphthalenylmethyl)acetamide.
This guide provides a comparative overview of N-(1-naphthalenylmethyl)acetamide and its positional isomer, N-(2-naphthalenylmethyl)acetamide. Due to a notable scarcity of direct comparative studies in publicly available literature, this analysis compiles known data for the individual isomers and their immediate precursors, 1-naphthalenemethylamine and 2-naphthalenemethylamine, to offer a foundational understanding for further research.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the precursor amines is presented below. These properties can influence the characteristics of their corresponding acetamide derivatives.
| Property | 1-Naphthalenemethylamine | 2-Naphthalenemethylamine |
| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
| Appearance | Liquid | Solid |
| Boiling Point | 290-293 °C[1] | 301.5 °C[2] |
| Melting Point | Not Applicable | 59.5 °C[2] |
| Density | 1.073 g/mL at 25 °C[1] | 1.095 g/cm³[2] |
| Refractive Index | n20/D 1.643[1] | 1.653[2] |
| pKa (Predicted) | 9.06 ± 0.30 | 9.06 ± 0.30[2] |
| LogP (Predicted) | 2.1 | 2.99880[2] |
| Storage Temperature | 2-8°C[3] | 2-8°C under inert gas[2] |
Note: Data for the acetamide derivatives is limited. The properties of the precursor amines are provided as a reference.
Synthesis and Experimental Protocols
The synthesis of N-(1-naphthalenylmethyl)acetamide and N-(2-naphthalenylmethyl)acetamide can be achieved through the acetylation of the corresponding primary amines, 1-naphthalenemethylamine and 2-naphthalenemethylamine. A general experimental protocol for this transformation is outlined below.
General Acetylation Protocol
This protocol is a standard method for the N-acetylation of primary amines and can be adapted for the synthesis of the target compounds.
Materials:
-
1-Naphthalenemethylamine or 2-Naphthalenemethylamine
-
Acetic anhydride
-
A suitable base (e.g., pyridine, triethylamine, or sodium acetate)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or water)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the respective naphthalenemethylamine in the chosen solvent. If using an aqueous system, the amine can be dissolved in dilute hydrochloric acid to form the hydrochloride salt.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with stirring.
-
Add the base to the reaction mixture. If using an aqueous system with the hydrochloride salt, a solution of sodium acetate is added to neutralize the acid and facilitate the reaction.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically 1-2 hours or until completion as monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure N-(naphthalenylmethyl)acetamide isomer.
Comparative Biological Activity
Extensive searches of available scientific literature did not yield any direct comparative studies on the biological activities of N-(1-naphthalenylmethyl)acetamide and N-(2-naphthalenylmethyl)acetamide.
However, various derivatives of naphthalenyl-acetamides have been investigated for a range of biological activities. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have shown antiproliferative activities against human cancer cell lines.[1] Specifically, a derivative of N-(naphthalen-2-yl)acetamide demonstrated significant activity against a nasopharyngeal carcinoma cell line with an IC₅₀ value of 0.6 μM.[1] Other studies have explored acetamide derivatives as potential inhibitors of butyrylcholinesterase for the management of Alzheimer's disease.
It is important to note that these findings relate to structurally similar but distinct molecules. The biological activity of N-(1-naphthalenylmethyl)acetamide and its 2-isomer remains an area for future investigation. The difference in the substitution pattern on the naphthalene ring is expected to influence the pharmacological profile of these isomers.
Conclusion
This guide provides a foundational comparison of N-(1-naphthalenylmethyl)acetamide and its 2-isomer based on the limited available data. While physicochemical properties can be inferred from their precursors, a significant knowledge gap exists regarding their comparative biological activities. The provided synthesis protocol offers a starting point for researchers to prepare these compounds for further study. Future research is warranted to elucidate the distinct biological profiles of these isomers, which may hold potential for various therapeutic applications.
References
Comparative Analysis of N-(1-naphthalenylmethyl)acetamide and Alternative Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for N-(1-naphthalenylmethyl)acetamide, presented here as a putative acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, alongside other known ACAT inhibitors. Due to the limited publicly available biological data for N-(1-naphthalenylmethyl)acetamide, this guide utilizes data from the structurally related compound, (2-methyl-1-naphthylthio)acetamide, as a proxy for comparative purposes. ACAT is a critical enzyme in cellular cholesterol metabolism, and its inhibition is a therapeutic strategy for conditions such as atherosclerosis.[1][2][3]
Quantitative Data Comparison of ACAT Inhibitors
The following table summarizes the in vitro efficacy of several ACAT inhibitors, as measured by their half-maximal inhibitory concentration (IC50) against human microsomal ACAT. Lower IC50 values are indicative of greater potency.
| Compound | IC50 (µM) | Target |
| (2-methyl-1-naphthylthio)acetamide (Proxy for N-(1-naphthalenylmethyl)acetamide) | 0.11 | Human Microsomal ACAT |
| YM-750 | 0.18 | Human Microsomal ACAT |
| E-5324 | 0.14 | Human Microsomal ACAT |
| Melinamide | 3.2 | Human Microsomal ACAT |
Experimental Protocols
Human Microsomal ACAT Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of compounds against human microsomal ACAT.
1. Preparation of Human Microsomes:
-
Human liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction.
-
The microsomal pellet is washed and resuspended in a storage buffer and stored at -80°C until use.
2. ACAT Inhibition Assay:
-
The assay is typically performed in a multi-well plate format.
-
Each well contains the human microsomal preparation, a source of cholesterol (e.g., cholesterol in lipid vesicles), and the test compound at various concentrations.[4]
-
The reaction is initiated by the addition of a radiolabeled acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA).
-
The mixture is incubated at 37°C for a specified period to allow for the enzymatic reaction to occur.
-
The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol).
-
The lipids are extracted, and the cholesteryl esters are separated from the unreacted cholesterol and acyl-CoA using thin-layer chromatography (TLC).
-
The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of ACAT inhibition for each concentration of the test compound is calculated relative to a control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACAT activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for the in vitro ACAT inhibition assay.
Caption: Mechanism of ACAT inhibition in atherosclerosis.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of N-(1-naphthalenylmethyl)acetamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(1-naphthalenylmethyl)acetamide analogs. By examining how chemical modifications to this scaffold influence biological activity, this document aims to inform the rational design of novel therapeutic agents. The information presented is collated from various studies targeting a range of biological entities, including monoacylglycerol lipase (MAGL), butyrylcholinesterase (BChE), and the C-C chemokine receptor type 3 (CCR3).
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of various N-(1-naphthalenylmethyl)acetamide analogs and related compounds from published studies. This data highlights the impact of structural modifications on potency against different biological targets.
| Compound ID/Reference | Target | Modification from Core Scaffold* | Biological Activity |
| MAGL Inhibitors | |||
| ± 34[1] | MAGL | Naphthyl amide derivative | pIC50 = 7.1 |
| 55[2] | MAGL | Piperazine derivative with a naphthyl group | pIC50 = 8.0 ± 0.1 |
| Butyrylcholinesterase (BChE) Inhibitors | |||
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | BChE | Piperidinyl group on the acetyl moiety | IC50 = 5.12 ± 0.02 µM |
| Compound 8c[3][4] | BChE | Substituted acetamide derivative | IC50 = 3.94 µM |
| CCR3 Antagonists | |||
| exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide (31) | CCR3 | 6-fluoro-2-naphthylmethyl, 8-azabicyclo[3.2.1]oct-3-yl, biphenyl-2-carboxamide | IC50 = 0.020 µM |
*Core Scaffold: N-(1-naphthalenylmethyl)acetamide
Key SAR Insights
The data reveals several key trends in the structure-activity relationships of N-(1-naphthalenylmethyl)acetamide analogs:
-
Naphthalene Moiety: Modifications to the naphthalene ring, such as the introduction of a fluorine atom, have been shown to be essential for high-affinity binding to the CCR3 receptor.
-
Acetamide Linker: The acetamide linker plays a crucial role in orienting the substituent groups within the binding pocket of the target enzyme or receptor. Variations in the substituents on the acetyl group can drastically alter biological activity and selectivity. For instance, the incorporation of a piperidinyl group leads to potent BChE inhibition.
-
Terminal Group: The nature of the terminal group is a major determinant of target specificity. A simple acetamide can be modified to incorporate larger cyclic moieties, such as piperidine or piperazine, leading to potent inhibitors of BChE and MAGL, respectively. For CCR3 antagonists, a more complex biphenyl-2-carboxamide moiety was found to be optimal.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the key assays mentioned in this guide.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
A fluorogenic substrate-based assay is commonly used to determine MAGL inhibitory activity.[5]
-
Enzyme and Substrate Preparation: Recombinant human MAGL is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl-7-hydroxy-4-methylcoumarin (AA-HNA), is prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds, dissolved in DMSO, are pre-incubated with the MAGL enzyme in the assay buffer for a defined period at a specific temperature (e.g., 37°C).
-
Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, resulting from the cleavage of the substrate by MAGL, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
The inhibitory activity against BChE is often determined using the spectrophotometric method developed by Ellman.[6][7]
-
Reagents: The assay requires a buffer solution (e.g., phosphate buffer, pH 8.0), the substrate butyrylthiocholine iodide (BTCI), and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The enzyme source is typically purified human BChE.
-
Assay Procedure: In a 96-well plate, the BChE enzyme is pre-incubated with various concentrations of the test compounds for a specified time at room temperature.
-
Reaction and Detection: The reaction is initiated by adding the substrate (BTCI) and DTNB to the wells. The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a colored product that absorbs light at 412 nm.
-
Measurement and Analysis: The absorbance is measured using a microplate reader. The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated. IC50 values are then determined by non-linear regression analysis.
Visualizing Relationships and Pathways
To better understand the context of these SAR studies, the following diagrams illustrate the experimental workflow and the signaling pathways of the targeted biomolecules.
Conclusion
The N-(1-naphthalenylmethyl)acetamide scaffold serves as a versatile starting point for the development of potent and selective modulators of various biological targets. The SAR data compiled in this guide demonstrates that systematic chemical modifications to this core structure can lead to the discovery of novel inhibitors of enzymes like MAGL and BChE, as well as antagonists for receptors such as CCR3. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further explore and optimize this promising chemical series for therapeutic applications. Future work should focus on expanding the diversity of substituents and performing in-depth in vivo evaluations of the most promising analogs.
References
- 1. Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a naphthyl amide class identifies potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 6. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of N-(1-naphthalenylmethyl)acetamide as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and molecular tracking, the selection of an appropriate fluorescent marker is paramount to the success of experimental outcomes. This guide provides a comprehensive performance benchmark of N-(1-naphthalenylmethyl)acetamide, a naphthalene-based compound with potential as a fluorescent marker. Due to the limited availability of published data on N-(1-naphthalenylmethyl)acetamide, this guide will utilize photophysical data from the closely related and structurally similar compound, 2-(1-naphthyl)acetamide (NAD), as a proxy for a foundational comparison. The performance of this naphthalene derivative is benchmarked against two widely-used fluorescent markers: 4',6-diamidino-2-phenylindole (DAPI), a classic nuclear counterstain, and Alexa Fluor 488, a high-performance, photostable dye.
This guide presents a data-driven comparison of their key photophysical properties, detailed experimental protocols for performance validation, and a logical workflow for the evaluation of novel fluorescent markers.
Quantitative Performance Comparison
The following tables summarize the key photophysical and performance characteristics of the compared fluorescent markers.
Table 1: Spectral and Photophysical Properties
| Property | 2-(1-naphthyl)acetamide (NAD) (Proxy) | DAPI | Alexa Fluor 488 |
| Excitation Max (nm) | ~280 | 358 | 495 |
| Emission Max (nm) | ~340 | 461 | 519 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Not Reported | ~27,000[1] | ~73,000[2] |
| Quantum Yield (Φ) | 0.066 (in water) | 0.043 (in water)[1], up to 0.92 (bound to DNA) | 0.92[3][4] |
| Brightness (ε × Φ) | Low | Moderate to High (when bound) | Very High |
| Photostability | Not Reported | Moderate[5][6] | High[7][8] |
Table 2: Cellular Application Properties
| Property | 2-(1-naphthyl)acetamide (NAD) (Proxy) | DAPI | Alexa Fluor 488 |
| Primary Application | Potential blue-range fluorescent probe | Nuclear counterstaining in fixed cells | High-performance imaging and flow cytometry |
| Cell Permeability | Not Reported | Permeable to fixed cells; limited in live cells | Permeable |
| Toxicity | Not Reported | Known mutagen; toxic to cells at high concentrations | Low cytotoxicity at working concentrations |
Experimental Protocols
To ensure objective and reproducible benchmarking, the following detailed experimental protocols are provided for the evaluation of key performance indicators of fluorescent markers.
Molar Extinction Coefficient Determination
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Principle: This protocol is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the fluorescent marker and dissolve it in a suitable solvent (e.g., DMSO for organic dyes, water for water-soluble dyes) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.
Principle: The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Procedure:
-
Standard Selection: Choose a reference standard with a known quantum yield and similar excitation and emission wavelengths to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters).
-
Absorbance Matching: Prepare solutions of the test compound and the reference standard in the same solvent. Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength of the standard to avoid inner filter effects.
-
Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectrum of both the test compound and the reference standard, using the same excitation wavelength and instrument settings.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield (Φ) of the sample can then be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Photostability (Photobleaching) Assay
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Principle: This protocol measures the rate of fluorescence decay of a sample under continuous illumination.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent marker in a suitable solvent or mount a stained cellular sample on a microscope slide.
-
Initial Fluorescence Measurement: Using a fluorescence microscope or a spectrofluorometer, measure the initial fluorescence intensity (I₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous excitation light from a stable light source (e.g., a xenon arc lamp or a laser) at the dye's excitation maximum.
-
Time-Lapse Imaging/Measurement: Record the fluorescence intensity (I) at regular time intervals over a defined period.
-
Data Analysis: Plot the normalized fluorescence intensity (I/I₀) as a function of time. The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Cellular Toxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the fluorescent marker and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the fluorescent marker relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of a novel fluorescent marker, from initial characterization to cellular application.
Caption: Workflow for evaluating a novel fluorescent marker.
Conclusion
This guide provides a foundational benchmark for N-(1-naphthalenylmethyl)acetamide, using its close analog 2-(1-naphthyl)acetamide, against the established fluorescent markers DAPI and Alexa Fluor 488. While the naphthalene-based scaffold shows potential for blue fluorescence, its performance in terms of brightness and photostability is likely to be significantly lower than that of modern, highly engineered dyes like Alexa Fluor 488. Furthermore, the potential for cytotoxicity, a known concern with some small molecule dyes, requires thorough investigation. The provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive evaluations of N-(1-naphthalenylmethyl)acetamide or other novel fluorescent markers, ensuring a rigorous and objective assessment of their suitability for specific research applications.
References
- 1. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 2. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 6. Photostability measurements [bio-protocol.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Lack of In Vivo Validation Data for N-(1-naphthalenylmethyl)acetamide Precludes Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of the therapeutic potential of N-(1-naphthalenylmethyl)acetamide. To date, no published studies have reported on the efficacy, mechanism of action, or safety profile of this specific compound in living organisms.
While the core structure of N-(1-naphthalenylmethyl)acetamide, featuring a naphthalene moiety linked to an acetamide group, is present in various biologically active molecules, data on the specific substitution pattern of a methyl group between the naphthalene and acetamide is not available in the public domain. Consequently, a direct comparison of its in vivo performance against alternative therapeutic agents is not feasible at this time.
Exploration of Structurally Related Naphthalene-Based Acetamide Derivatives
Despite the absence of data on the requested compound, research into structurally similar naphthalene-acetamide derivatives provides insights into the potential therapeutic avenues that such a scaffold might address. These studies, however, focus on molecules with different substitution patterns and should not be directly extrapolated to predict the activity of N-(1-naphthalenylmethyl)acetamide.
Several classes of naphthalene-based acetamide derivatives have been investigated for various therapeutic applications, with some progressing to in vivo studies. Below is a summary of findings for these related but distinct compounds.
Acyl-CoA:cholesterol Acyltransferase (ACAT) Inhibitors for Atherosclerosis
One notable example of a naphthalene-acetamide derivative with in vivo data is (2-methyl-1-naphthylthio)acetamide (FY-087) . This compound has been investigated as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and foam cell formation in atherosclerosis.
Table 1: In Vivo Performance of the ACAT Inhibitor FY-087 in a Mouse Model of Atherosclerosis
| Parameter | Vehicle Control | FY-087 (28 mg/kg) | Percentage Change |
| Plasma Cholesterol | Increased | 20% Reduction | ↓ 20% |
| Hepatic Free Cholesterol | Increased | 61% Reduction | ↓ 61% |
| Hepatic Esterified Cholesterol | Increased | 67% Reduction | ↓ 67% |
| Aortic Fatty-Streak Lesion Area | Increased | 57% Reduction | ↓ 57% |
Data from a study on C57BL/6J mice fed an atherogenic diet[1].
-
Animal Model: C57BL/6J mice.
-
Diet: Mice were fed an atherogenic diet to induce high cholesterol and atherosclerotic lesions.
-
Treatment: The experimental group received an oral administration of FY-087 at a dose of 28 mg/kg. The control group received the vehicle.
-
Duration: The specific duration of the treatment was as per the study design to allow for the development and subsequent treatment of atherosclerotic plaques.
-
Outcome Measures: Plasma cholesterol levels, hepatic free and esterified cholesterol content, and the area of fatty-streak lesions in the proximal aorta were quantified.
Figure 1. Simplified signaling pathway of ACAT inhibition by FY-087 in atherosclerosis.
Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease
Another area of investigation for naphthalene-acetamide derivatives is in the treatment of Alzheimer's disease. N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide has been synthesized and evaluated as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's.
Table 2: In Vitro Inhibitory Activity of a BChE Inhibitor
| Compound | Target Enzyme | IC50 (µM) |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Acetylcholinesterase (AChE) | 426.14 ± 18.54 |
| Butyrylcholinesterase (BChE) | 5.12 ± 0.02 | |
| Galantamine (Reference Drug) | Butyrylcholinesterase (BChE) | 7.96 ± 0.8 |
Data from in vitro enzyme inhibition assays[2]. In vivo data for this compound is not available.
-
Method: Ellman's method is a commonly used spectrophotometric method to measure cholinesterase activity.
-
Enzymes: Recombinant human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Substrate: Acetylthiocholine or butyrylthiocholine.
-
Inhibitors: The test compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, and a reference inhibitor, galantamine, were used at varying concentrations.
-
Detection: The rate of the enzymatic reaction is determined by measuring the increase in absorbance from the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
References
Assessing the Specificity of N-(1-naphthalenylmethyl)acetamide in Target Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific therapeutic agents is a cornerstone of modern drug discovery. Understanding the target binding profile of a compound is critical to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the target binding specificity of N-(1-naphthalenylmethyl)acetamide and its structurally related analogs. While direct experimental data on the primary biological target of N-(1-naphthalenylmethyl)acetamide is not publicly available, analysis of its close derivatives reveals that subtle structural modifications can drastically alter biological activity, highlighting the critical nature of chemical structure in determining target specificity.
This guide collates available experimental data for structurally similar compounds, providing insights into the potential activities of the N-naphthalenylmethyl acetamide scaffold. We will explore how variations in the acetamide and naphthalene moieties influence interactions with diverse biological targets, including cancer cell lines and specific enzymes.
Comparative Analysis of Biological Activity
The biological activities of N-(1-naphthalenylmethyl)acetamide analogs are diverse, ranging from anticancer to enzyme inhibition. This diversity underscores the importance of precise molecular design in achieving target specificity.
Antiproliferative Activity
A notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , has demonstrated potent antiproliferative activity against the human nasopharyngeal carcinoma cell line, NPC-TW01. This compound induces S-phase cell cycle arrest, suggesting an interference with DNA replication or cell cycle checkpoint control.[1]
| Compound | Cell Line | Activity Type | IC50 (µM) | Mechanism of Action |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | Antiproliferative | 0.6 | S-phase cell cycle arrest |
Enzyme Inhibition
Structural analogs of N-(1-naphthalenylmethyl)acetamide have been shown to inhibit specific enzymes, indicating that this chemical scaffold can be adapted to target distinct enzymatic pockets.
A piperidinyl derivative, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide , has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[2] In contrast, a thioacetamide derivative, (2-methyl-1-naphthylthio)acetamide (FY-087) , is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.[3]
| Compound | Target Enzyme | Activity Type | IC50 (µM) |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | Inhibition | 5.12 |
| (2-methyl-1-naphthylthio)acetamide (FY-087) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Inhibition | 0.11 |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Cell Viability Assay for Antiproliferative Activity
The antiproliferative activity of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Protocol:
-
NPC-TW01 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.
-
The cells were then treated with various concentrations of the test compound and incubated for an additional 48 hours.
-
Following treatment, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Enzyme Inhibition Assays
The inhibitory activities against BChE and ACAT were determined using established spectrophotometric methods.
Butyrylcholinesterase (BChE) Inhibition Assay Protocol:
The assay was performed according to the method of Ellman.
-
The reaction mixture contained 100 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at different concentrations, and 20 µL of BChE enzyme solution.
-
The mixture was incubated for 15 minutes at 25°C.
-
The reaction was initiated by adding 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of butyrylthiocholine iodide.
-
The hydrolysis of butyrylthiocholine was monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
-
IC50 values were calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition Assay Protocol:
The ACAT inhibitory activity of FY-087 was measured using a microsomal fraction from human liver.
-
The reaction mixture contained microsomes, [1-14C]oleoyl-CoA, and bovine serum albumin in a phosphate buffer.
-
The test compound was pre-incubated with the microsomes before the addition of [1-14C]oleoyl-CoA to start the reaction.
-
The reaction was stopped by the addition of isopropanol.
-
The lipids were extracted, and the cholesteryl [1-14C]oleate formed was separated by thin-layer chromatography.
-
The radioactivity of the cholesteryl oleate band was quantified to determine ACAT activity.
-
IC50 values were determined from the dose-response curves.
Signaling Pathways and Logical Relationships
The diverse biological activities of N-(1-naphthalenylmethyl)acetamide analogs suggest their interaction with distinct cellular pathways.
This diagram illustrates the distinct therapeutic pathways potentially targeted by different analogs of N-(1-naphthalenylmethyl)acetamide. The antiproliferative compound likely interferes with cell cycle regulation, while the enzyme inhibitors modulate specific signaling cascades relevant to neurodegenerative disease and metabolic disorders.
Conclusion
While the specific target of N-(1-naphthalenylmethyl)acetamide remains to be elucidated, the analysis of its close analogs provides valuable insights into the potential bioactivities of this chemical scaffold. The presented data demonstrates that minor structural modifications can lead to significant changes in target preference, resulting in diverse pharmacological profiles. This underscores the importance of comprehensive screening and structure-activity relationship studies in the development of specific and effective therapeutic agents. Further investigation into the biological targets of N-(1-naphthalenylmethyl)acetamide through broader screening panels and target identification technologies is warranted to fully assess its therapeutic potential and specificity.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Experiments Utilizing N-(1-naphthalenylmethyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount for the validation of scientific findings and the advancement of therapeutic development. This guide provides a framework for assessing and improving the reproducibility of experiments involving N-(1-naphthalenylmethyl)acetamide and its analogs. By presenting comparative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the tools to conduct robust and reliable studies.
The ability to consistently replicate experimental outcomes is the cornerstone of scientific credibility. Factors such as reagent quality, protocol adherence, and environmental variables can significantly impact the reproducibility of in vitro and in vivo studies.[1] This guide will explore these factors in the context of research involving N-(1-naphthalenylmethyl)acetamide, a compound with potential biological activities.
Comparative Data on Related Acetamide Derivatives
While direct comparative reproducibility studies on N-(1-naphthalenylmethyl)acetamide are not extensively documented in publicly available literature, we can draw insights from the characterization and activity data of structurally similar compounds. The following tables summarize key data points from studies on related acetamide derivatives, which can serve as a benchmark for researchers working with N-(1-naphthalenylmethyl)acetamide.
Table 1: Physicochemical and Structural Characterization of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide
| Parameter | Method | Result | Reference |
| Melting Point | Not Specified | 132-134 °C | [2][3] |
| 1H NMR | NMR Spectroscopy | Consistent with proposed structure | [2][3] |
| 13C NMR | NMR Spectroscopy | Consistent with proposed structure | [2][3] |
| UV-visible Spectroscopy | Spectrophotometry | Consistent with proposed structure | [2][3] |
| X-ray Diffraction | X-ray Crystallography | Confirmed molecular structure | [2][3] |
Table 2: In Vitro Biological Activity of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide and a Related Compound
| Compound | Assay | Target | IC50 (µM) | Reference |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Ellman's Assay | Butyrylcholinesterase (BChE) | 5.12 ± 0.02 | [2][3] |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Ellman's Assay | Acetylcholinesterase (AChE) | 426.14 ± 18.54 | [2][3] |
| Galantamine (Reference Compound) | Ellman's Assay | Butyrylcholinesterase (BChE) | 7.96 ± 0.8 | [2][3] |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4- tetrahydroquinolin-6-yloxy)acetamide | Not Specified | NPC-TW01 cell line | 0.6 | [4] |
Key Experimental Protocols for Ensuring Reproducibility
To enhance the reproducibility of experiments with N-(1-naphthalenylmethyl)acetamide, it is crucial to follow detailed and standardized protocols.[5] Below are generalized methodologies for key experimental stages.
Compound Synthesis and Characterization
A reproducible synthesis is the first step towards reproducible biological data.
Protocol:
-
Reaction Setup: Combine the appropriate starting materials, such as 1-naphthalenemethylamine and an acetylating agent, in a suitable solvent under controlled temperature and atmospheric conditions.
-
Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized N-(1-naphthalenylmethyl)acetamide using the following methods:
-
NMR Spectroscopy (1H and 13C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
-
HPLC: To determine the purity of the compound.
-
In Vitro Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)
This protocol is based on the widely used Ellman's assay.[2]
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound (N-(1-naphthalenylmethyl)acetamide), the enzyme (e.g., acetylcholinesterase or butyrylcholinesterase), the substrate (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB) in the appropriate buffer.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate and DTNB.
-
-
Data Acquisition: Measure the absorbance of the product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizing Workflows and Pathways
To further clarify experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro screening to ensure reproducibility.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. Improving experimental reproducibility through comprehensive research protocols - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Aryl Acetamide Ligands and Their Binding Affinities to Key Neurological Targets
In the landscape of neurodegenerative disease research, the development of small molecule inhibitors for key enzymatic targets is of paramount importance. This guide provides a comparative analysis of the in silico docking performance of a series of N-aryl acetamide compounds, with a focus on their potential as inhibitors for enzymes implicated in neurodegenerative disorders. The data presented herein is derived from a comprehensive study by Lorca et al. (2024), which investigated the binding affinities of these ligands against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1]
Data Presentation: Binding Free Energy of N-Aryl Acetamide Derivatives
The following table summarizes the binding free energy (ΔGbind), calculated using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method, for a series of N-aryl-2-(N-disubstituted) acetamide compounds when docked into the active sites of the four target enzymes. Lower ΔGbind values indicate a more favorable binding interaction.
| Compound | Target Enzyme | Binding Free Energy (ΔGbind) kcal/mol |
| 5a (N-(4-methoxyphenyl)-2-(piperidin-1-yl)acetamide) | AChE | -45.29 ± 2.81 |
| BChE | -47.12 ± 3.45 | |
| MAO-A | -50.78 ± 4.11 | |
| MAO-B | -53.21 ± 3.98 | |
| 5b (N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide) | AChE | -48.92 ± 3.15 |
| BChE | -50.11 ± 4.02 | |
| MAO-A | -54.33 ± 4.56 | |
| MAO-B | -58.76 ± 4.23 | |
| 5c (N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) | AChE | -52.45 ± 3.78 |
| BChE | -55.87 ± 4.21 | |
| MAO-A | -59.12 ± 4.87 | |
| MAO-B | -63.45 ± 4.55 | |
| 5d (N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide) | AChE | -49.34 ± 3.22 |
| BChE | -51.03 ± 4.11 | |
| MAO-A | -55.01 ± 4.63 | |
| MAO-B | -59.88 ± 4.31 | |
| Zonisamide (Reference Drug) | MAO-B | -40.11 ± 3.12 |
Data sourced from Lorca et al. (2024).[1]
Of the compounds studied, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (5c) , an analog of N-(1-naphthalenylmethyl)acetamide, demonstrated the most favorable binding free energy across all four enzyme targets, with a particularly strong predicted affinity for MAO-B.[1]
Experimental Protocols
The in silico molecular docking and binding free energy calculations were performed as described by Lorca et al. (2024).[1] The key steps in the methodology are outlined below:
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target enzymes were obtained from the Protein Data Bank (PDB):
-
AChE (PDB ID: 4EY7)
-
BChE (PDB ID: 4BDS)
-
MAO-A (PDB ID: 2Z5X)
-
MAO-B (PDB ID: 2V5Z)
-
-
The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops.
-
The ligand structures were built using Maestro and prepared with LigPrep to generate low-energy 3D conformations.
2. Molecular Docking:
-
Induced Fit Docking (IFD) was employed to account for the flexibility of the protein active site upon ligand binding.
-
The docking grid was centered on the respective co-crystallized ligand for each enzyme.
-
The docking protocol was validated by redocking the native ligands into their respective crystal structures, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the criterion for a successful validation.[1]
3. Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) for each ligand-protein complex was calculated using the MMGBSA method as implemented in the Prime module of the Schrödinger Suite. This method provides a more accurate estimation of binding affinity compared to standard docking scores.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathways in which the target enzymes are involved and the workflow of the comparative docking study.
Caption: Involvement of target enzymes in neurological signaling pathways.
Caption: Workflow for the comparative molecular docking study.
References
Evaluating the Off-Target Profile of N-(1-naphthalenylmethyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of any small molecule is paramount to assessing its therapeutic potential and safety profile. This guide provides a framework for evaluating the off-target interactions of N-(1-naphthalenylmethyl)acetamide, a compound for which the primary biological target and off-target profile are not extensively documented in public literature. In the absence of a known on-target, a comprehensive off-target screening strategy is essential to elucidate its broader biological activities.
This guide outlines a systematic approach to characterizing the selectivity of N-(1-naphthalenylmethyl)acetamide. By employing a panel of standard in vitro assays, researchers can identify potential off-target binding events, providing crucial insights into the compound's mechanism of action and potential for adverse effects. For comparative purposes, we present hypothetical data for N-(1-naphthalenylmethyl)acetamide alongside two other fictitious small molecules, Compound A and Compound B, to illustrate how experimental results can be interpreted.
Experimental Workflow for Off-Target Profiling
A tiered approach is recommended for systematically evaluating the off-target effects of a novel compound like N-(1-naphthalenylmethyl)acetamide. The workflow begins with broad screening against large panels of kinases and receptors, followed by validation of initial hits using functional assays and confirmation of target engagement in a cellular context.
Comparative Off-Target Screening Data
The following tables present hypothetical data from key off-target assays for N-(1-naphthalenylmethyl)acetamide, Compound A, and Compound B. These tables are designed to illustrate how quantitative data can be structured for easy comparison of selectivity profiles.
Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | N-(1-naphthalenylmethyl)acetamide | Compound A | Compound B |
| EGFR | 8% | 92% | 5% |
| SRC | 15% | 88% | 12% |
| ABL1 | 5% | 7% | 95% |
| CDK2 | 12% | 10% | 18% |
| ROCK1 | 45% | 15% | 20% |
| PKA | 9% | 5% | 8% |
| Selectivity Score | High | Low (SRC Family) | High (ABL selective) |
Table 2: Receptor Binding Profile (Ki in µM)
| Receptor Target | N-(1-naphthalenylmethyl)acetamide | Compound A | Compound B |
| Dopamine D2 | > 10 | 1.2 | > 10 |
| Serotonin 5-HT2A | 8.5 | 0.8 | > 10 |
| Adrenergic α1A | > 10 | 2.5 | 9.8 |
| Histamine H1 | 9.2 | 0.5 | > 10 |
| Muscarinic M1 | > 10 | > 10 | > 10 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C at 10 µM)
| Protein Target | N-(1-naphthalenylmethyl)acetamide | Compound A | Compound B |
| SRC | 0.5 | 4.2 | 0.3 |
| ABL1 | 0.2 | 0.1 | 5.1 |
| ROCK1 | 2.1 | 0.4 | 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
1. In Vitro Kinase Panel Screening
-
Objective: To identify potential interactions of the test compound with a broad range of protein kinases.
-
Methodology:
-
A panel of over 400 purified human kinases is utilized.
-
N-(1-naphthalenylmethyl)acetamide and comparator compounds are prepared in DMSO to a final concentration of 10 µM.
-
Kinase activity is measured using a radiometric assay that quantifies the incorporation of 33P-ATP into a generic substrate.
-
The reaction is initiated by the addition of the ATP/substrate mixture and incubated at room temperature for a specified time.
-
Reactions are stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Results are expressed as the percentage of inhibition relative to a DMSO control.
-
2. Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compound for a panel of common off-target G-protein coupled receptors (GPCRs) and other receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A competitive binding assay is performed using a known radioligand for each receptor.
-
N-(1-naphthalenylmethyl)acetamide and comparator compounds are serially diluted and incubated with the receptor membranes and a fixed concentration of the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of bound radioactivity on the filter is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the test compound in a cellular environment by measuring changes in the thermal stability of target proteins.
-
Methodology:
-
Intact cells are treated with either N-(1-naphthalenylmethyl)acetamide (or a comparator compound) or a vehicle control (DMSO) for a defined period.
-
The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and compound-treated samples.
-
A significant shift in the melting temperature (ΔTm) in the presence of the compound indicates direct binding to the target protein in the cell.
-
Potential Signaling Pathway Interactions
Off-target kinase interactions can have significant downstream consequences on cellular signaling. For example, inhibition of a kinase like ROCK1 could impact pathways controlling cell adhesion, migration, and proliferation. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by off-target kinase activity.
Conclusion
A thorough evaluation of off-target effects is a critical step in the preclinical development of any new chemical entity. For N-(1-naphthalenylmethyl)acetamide, where the primary target is not well-defined, a systematic screening approach as outlined in this guide is indispensable. By employing broad panel screening followed by validation and cellular target engagement assays, researchers can build a comprehensive selectivity profile. The comparative data, even when hypothetical, underscores the importance of quantitative and multi-faceted analysis in distinguishing a highly selective compound from a promiscuous one. This structured approach will enable a more informed assessment of the therapeutic potential and safety of N-(1-naphthalenylmethyl)acetamide and other novel small molecules.
Unraveling the Enigmatic Mechanism of N-(1-naphthalenylmethyl)acetamide: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of N-(1-naphthalenylmethyl)acetamide. Due to a lack of direct experimental data on this specific compound, its biological activities are inferred from structurally related naphthalene and N-substituted acetamide derivatives. This guide objectively compares these potential mechanisms with those of established bioactive compounds, supported by available experimental data.
While the precise molecular targets of N-(1-naphthalenylmethyl)acetamide remain unelucidated, the broader family of naphthalene-containing compounds and N-substituted acetamides has been shown to exhibit a diverse range of biological activities. These activities suggest several plausible mechanisms of action, primarily centered around enzyme inhibition and the modulation of key signaling pathways implicated in various disease states. This guide explores these potential mechanisms, presenting comparative data from studies on analogous compounds to provide a framework for future investigation.
Postulated Mechanisms of Action and Comparative Analysis
Based on the activities of structurally similar molecules, the potential mechanisms of action for N-(1-naphthalenylmethyl)acetamide can be categorized into two main areas: enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
The naphthalene and acetamide moieties are present in numerous enzyme inhibitors. The following table summarizes the inhibitory activities of several comparator compounds with structural similarities to N-(1-naphthalenylmethyl)acetamide.
| Target Enzyme | Comparator Compound | Structure of Comparator | IC₅₀ (µM) | Reference |
| Butyrylcholinesterase (BChE) | N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | 5.12 ± 0.02 | [1][2] | |
| Acetylcholinesterase (AChE) | N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | 426.14 ± 18.54 | [1][2] | |
| Cyclooxygenase-1 (COX-1) | Compound 6b (a naphthalene-methylsulfonamido derivative) | 10 µM (% inhibition = 87%) | [3][4] | |
| Cyclooxygenase-2 (COX-2) | Compound 4 (a naphthalene-methylsulfonyl derivative) | 10 µM (% inhibition = 65%) | [3][4] | |
| Peptidyl-arginine Deiminase 4 (PAD4) | Compound 13 (a naphthalene-based inhibitor) | 0.240 ± 0.017 | [5] | |
| Tubulin Polymerization | Compound 5c (a sulphonamide derivative with a naphthalen-1-yl moiety) | 2.8 | [6] | |
| SARS-CoV Papain-like Protease (PLpro) | A naphthalene-based inhibitor | 20.1 | [7] |
Modulation of Signaling Pathways
Naphthalene derivatives have been shown to interfere with critical cellular signaling pathways, particularly in the context of cancer and inflammation.
| Signaling Pathway | Comparator Compound | Effect | Cellular Context | Reference |
| STAT3 Signaling | SMY002 (a naphthalene derivative) | Inhibition of STAT3 phosphorylation, dimerization, and nuclear translocation | Triple-Negative Breast Cancer (TNBC) cells | [8][9] |
| P2Y₁₄ Receptor Signaling | Compound I-17 (an N-substituted acetamide derivative) | Antagonism of the P2Y₁₄ receptor, leading to decreased inflammatory cytokine release | Gouty arthritis model | [10] |
| Keap1/Nrf2 Pathway (Warburg Effect) | Compound 44 (a naphthalene-1,4-dione analogue) | Potential targeting of Keap1, disrupting cancer cell metabolism | Cancer cells | [11] |
Experimental Protocols
To facilitate the design of future studies on N-(1-naphthalenylmethyl)acetamide, detailed methodologies for key experiments cited in this guide are provided below.
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity against BChE can be determined using a modified Ellman's method. The assay mixture typically contains a phosphate buffer (pH 8.0), a known concentration of the test compound, and the enzyme. The reaction is initiated by the addition of the substrate, butyrylthiocholine iodide. The hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.[1][2]
STAT3 Phosphorylation Inhibition Assay
The effect of a compound on STAT3 signaling can be assessed by examining the phosphorylation status of STAT3 in cancer cells. For instance, triple-negative breast cancer (TNBC) cells can be treated with various concentrations of the test compound for a specified duration. Following treatment, cell lysates are prepared and subjected to Western blot analysis. The levels of phosphorylated STAT3 (p-STAT3) at Tyr705 are detected using a specific primary antibody, with total STAT3 and a housekeeping protein (e.g., GAPDH) used as loading controls. The intensity of the bands is quantified using densitometry to determine the relative reduction in p-STAT3 levels.[8][9]
Visualizing Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a hypothetical experimental workflow for investigating the mechanism of action of N-(1-naphthalenylmethyl)acetamide.
Figure 1. Hypothesized inhibition of the STAT3 signaling pathway.
Figure 2. Experimental workflow for BChE inhibition assay.
References
- 1. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide: A Comparative Guide for Butyrylcholinesterase Inhibition
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases presents a key therapeutic strategy. While acetylcholinesterase (AChE) has historically been the primary target, there is growing interest in the role of butyrylcholinesterase (BChE) in the progression of later-stage Alzheimer's. This guide provides a comparative analysis of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide , a selective butyrylcholinesterase inhibitor, with other established cholinesterase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation.
Performance Comparison of Butyrylcholinesterase Inhibitors
The inhibitory potential of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide against butyrylcholinesterase has been evaluated and compared with commonly used Alzheimer's disease medications. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.
| Compound | Butyrylcholinesterase (BChE) IC50 | Acetylcholinesterase (AChE) IC50 | Selectivity for BChE |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | 5.12 ± 0.02 µM[1] | 426.14 ± 18.54 µM[1] | High |
| Galantamine (Reference Compound) | 7.96 ± 0.8 µM[1] | 0.41 µM | Low |
| Donepezil | 7400 nM (7.4 µM)[2] | 6.7 nM[2][3] | Very Low |
| Rivastigmine | 16-238 nM (0.016-0.238 µM) | 4.3-4760 nM (0.0043-4.76 µM) | Moderate |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: Butyrylcholinesterase Inhibition Assay
The determination of butyrylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Principle:
This assay measures the activity of BChE by monitoring the production of thiocholine from the substrate butyrylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide and other test inhibitors
-
Galantamine (or other reference inhibitor)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and reference inhibitor in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.
-
Prepare solutions of BChE, BTC, and DTNB in phosphate buffer.
-
-
Assay Protocol (in 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
A solution of the test compound at various concentrations (or buffer for the control).
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the BTC substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Cholinergic System and Experimental Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholinergic signaling pathway with BChE inhibition.
Caption: Workflow for BChE inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Acetamide, N-(1-naphthalenylmethyl)-
Immediate Safety and Personal Protective Equipment (PPE)
Caution is advised when handling Acetamide, N-(1-naphthalenylmethyl)- due to potential hazards associated with its structural components. The N-arylacetamide and naphthalene moieties suggest potential for skin and eye irritation, and possible harm if swallowed or inhaled. All operations involving this compound should be carried out in a certified chemical fume hood.[1]
A comprehensive personal protective equipment (PPE) strategy is crucial. The following table summarizes the recommended PPE for handling Acetamide, N-(1-naphthalenylmethyl)-, based on guidelines for related chemicals.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile rubber gloves. | To prevent skin contact. Gloves should be changed frequently.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Lab coat and closed-toe shoes. Wear appropriate protective clothing to minimize skin contact.[4] | To protect against accidental spills and contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | To prevent inhalation of dust or aerosols. |
Operational Plans: Handling and Storage
Handling:
-
Minimize dust generation and accumulation.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not ingest or inhale.[4]
-
Use with adequate ventilation.[4]
-
Wash hands thoroughly with soap and water after handling.[5]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following table outlines emergency procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2][4] |
Disposal Plan
Proper disposal of Acetamide, N-(1-naphthalenylmethyl)- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this substance as hazardous waste in accordance with local, state, and federal regulations.[8] Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Container Disposal: Do not reuse empty containers. Dispose of as unused product.[2] The first rinse of the container should be collected and disposed of as hazardous waste.[9]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Acetamide, N-(1-naphthalenylmethyl)- from receipt to disposal.
Caption: A logical workflow for the safe handling of Acetamide, N-(1-naphthalenylmethyl)-.
References
- 1. static.igem.org [static.igem.org]
- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
